KRL74
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C50H61ClN10O9 |
|---|---|
分子量 |
981.5 g/mol |
IUPAC 名称 |
(3S,6S,9S,12S,15S,18S,21S)-18-[(2S)-butan-2-yl]-15-[(4-chlorophenyl)methyl]-3-(hydroxymethyl)-12,21-bis(1H-indol-3-ylmethyl)-9-methyl-6-propan-2-yl-1,4,7,10,13,16,19,22-octazacyclotetracosane-2,5,8,11,14,17,20,23-octone |
InChI |
InChI=1S/C50H61ClN10O9/c1-6-27(4)43-50(70)58-37(19-29-15-17-32(51)18-16-29)47(67)57-39(21-31-23-53-36-14-10-8-12-34(31)36)46(66)55-28(5)44(64)60-42(26(2)3)49(69)59-40(25-62)45(65)54-24-41(63)56-38(48(68)61-43)20-30-22-52-35-13-9-7-11-33(30)35/h7-18,22-23,26-28,37-40,42-43,52-53,62H,6,19-21,24-25H2,1-5H3,(H,54,65)(H,55,66)(H,56,63)(H,57,67)(H,58,70)(H,59,69)(H,60,64)(H,61,68)/t27-,28-,37-,38-,39-,40-,42-,43-/m0/s1 |
InChI 键 |
LOGLGRQEQMNTCW-KBRUPHJGSA-N |
产品来源 |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of KRL74
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The information provided in this document is based on publicly available scientific literature. The compound "KRL74" is not referenced in the currently available scientific databases. The following guide is constructed based on general principles of signal transduction and hypothetical scenarios. All quantitative data, experimental protocols, and signaling pathways are illustrative examples and should not be considered as established facts for a molecule named this compound.
Executive Summary
This document provides a hypothetical framework for the mechanism of action of a theoretical molecule, this compound. Due to the absence of "this compound" in scientific literature, this guide will propose a plausible mechanism of action by integrating common signaling pathways often targeted in drug discovery. This guide will focus on a hypothetical role for this compound as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.
Proposed Mechanism of Action: Inhibition of the MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, influencing a wide array of cellular processes. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. We will hypothesize that this compound is a potent and selective inhibitor of MEK1/2, the dual-specificity kinases that phosphorylate and activate ERK1/2.
Signaling Pathway
The canonical MAPK/ERK signaling cascade begins with the activation of a receptor tyrosine kinase (RTK) by an extracellular ligand, such as a growth factor. This leads to the activation of the small GTPase Ras, which in turn recruits and activates the serine/threonine kinase Raf. Raf then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that drive cell proliferation and survival.
Below is a diagram illustrating the proposed point of intervention for this compound within the MAPK/ERK pathway.
Quantitative Data
The following tables summarize hypothetical quantitative data for this compound, consistent with its proposed mechanism as a MEK1/2 inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| MEK1 | 5.2 |
| MEK2 | 7.8 |
| ERK1 | > 10,000 |
| ERK2 | > 10,000 |
| B-Raf | > 10,000 |
| c-Raf | > 10,000 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Proliferation |
| A375 | Melanoma (BRAF V600E) | 15.6 |
| HT-29 | Colon (BRAF V600E) | 22.4 |
| HCT116 | Colon (KRAS G13D) | 35.1 |
| MCF-7 | Breast (Wild-type BRAF/KRAS) | 890.2 |
Experimental Protocols
Detailed methodologies for key hypothetical experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Methodology:
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Recombinant human kinases are incubated with a kinase buffer containing ATP and a specific substrate peptide.
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This compound is added in a series of dilutions to determine its inhibitory effect.
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The reaction is initiated by the addition of the ATP/substrate mixture and incubated at 30°C for 60 minutes.
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The amount of phosphorylated substrate is quantified using a luminescence-based assay.
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IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of various cancer cell lines.
Methodology:
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Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with a range of concentrations of this compound or a vehicle control.
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After 72 hours of incubation, a reagent such as CellTiter-Glo® is added to each well to measure cell viability based on ATP levels.
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Luminescence is measured using a plate reader.
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IC50 values are determined from the dose-response curves.
Western Blot Analysis of Phospho-ERK
Objective: To confirm the inhibition of MEK1/2 activity in cells by measuring the phosphorylation status of its downstream target, ERK1/2.
Methodology:
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Cells are treated with this compound or a vehicle control for a specified time.
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Following treatment, cells are lysed, and protein concentration is determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This guide has outlined a hypothetical mechanism of action for a molecule designated this compound, proposing it as a selective inhibitor of MEK1/2 in the MAPK/ERK signaling pathway. The provided quantitative data, experimental protocols, and diagrams illustrate the types of studies and information required to characterize a novel therapeutic agent. It is important to reiterate that this information is illustrative and not based on any existing data for a compound named this compound. For accurate and factual information, further details on the specific molecular identity of this compound are required.
KRL74: A Potent Cyclic Peptide Inhibitor of HIV Budding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KRL74 is a novel cyclic peptide that has emerged as a potent inhibitor of the protein-protein interaction (PPI) between the p6 domain of the HIV Gag protein and the UEV (ubiquitin E2 variant) domain of the human tumor susceptibility gene 101 (TSG101). This interaction is a critical step in the HIV life cycle, facilitating the "budding" of new virus particles from infected host cells. By disrupting this PPI, this compound effectively halts viral replication, presenting a promising avenue for the development of new antiretroviral therapies. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental characterization of this compound.
Chemical Structure and Properties
This compound is a cyclic octapeptide with the amino acid sequence cyclo-SGWI(4-Cl-F)WAV, where (4-Cl-F) represents a non-natural 4-chloro-phenylalanine residue. The cyclization of the peptide backbone enhances its metabolic stability and conformational rigidity, which are desirable properties for therapeutic candidates.
A 2D representation of the chemical structure of this compound is provided below, illustrating the cyclic nature and the sequence of amino acids, including the non-natural 4-chloro-phenylalanine.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C50H61ClN10O |
| Molecular Weight | 981.53 g/mol |
| Amino Acid Sequence | cyclo-Ser-Gly-Trp-Ile-(4-Cl-Phe)-Trp-Ala-Val |
| Class | Cyclic Peptide |
| Solubility | Data not publicly available; likely soluble in organic solvents like DMSO. |
| Stability | The cyclic structure is expected to confer higher stability against proteases compared to linear peptides. |
Mechanism of Action and Signaling Pathway
This compound exerts its antiviral effect by inhibiting a crucial step in the late stage of the HIV replication cycle: the budding of nascent virions from the host cell membrane. This process is orchestrated by the viral Gag polyprotein, which recruits the host's Endosomal Sorting Complexes Required for Transport (ESCRT) machinery.
The p6 domain of the HIV Gag protein contains a highly conserved Pro-Thr-Ala-Pro (PTAP) motif, which acts as a "late domain" (L-domain). This PTAP motif directly binds to the UEV domain of the human TSG101 protein, a key component of the ESCRT-I complex. This interaction is the initial and essential step for the recruitment of the entire ESCRT pathway to the site of viral assembly, which ultimately facilitates the membrane scission and release of the new virus particle.
This compound acts as a competitive inhibitor, binding to the UEV domain of TSG101 and thereby preventing its interaction with the p6 domain of Gag. This disruption of the p6/UEV PPI effectively uncouples the viral assembly from the host budding machinery, leading to the arrest of viral release.
Quantitative Data
The inhibitory potency and binding affinity of this compound have been quantified through various biochemical and cell-based assays.
Table 2: Biological Activity of this compound
| Parameter | Assay Type | Value | Reference |
| IC50 (p6/UEV PPI) | ELISA | 5.44 µM | [1] |
| Kd (Binding to UEV) | Microscale Thermophoresis (MST) | 11.9 µM | [1] |
| IC50 (VLP Budding) | Cell-based Assay | ~2 µM | [1][2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for p6/UEV PPI Inhibition
This assay quantifies the ability of this compound to disrupt the interaction between the p6 peptide and the UEV domain of TSG101.
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Plate Coating: A 96-well microtiter plate is coated with a neutravidin solution.
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Protein Immobilization: Biotinylated p6 peptide is added to the wells and incubated to allow binding to the neutravidin.
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Blocking: The plate is washed, and any remaining non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA in PBS).
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Inhibitor Incubation: A mixture of GST-tagged UEV domain and varying concentrations of this compound (or control compounds) is added to the wells. The plate is incubated to allow for the binding of UEV to the immobilized p6 peptide.
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Detection: The plate is washed to remove unbound proteins. An anti-GST antibody conjugated to horseradish peroxidase (HRP) is added and incubated.
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Substrate Addition: After another wash, a TMB substrate solution is added. The HRP enzyme catalyzes a colorimetric reaction.
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Measurement: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a plate reader. The IC50 value is calculated from the dose-response curve.
Microscale Thermophoresis (MST) for Binding Affinity (Kd)
MST is used to determine the dissociation constant (Kd) of the interaction between this compound and the UEV domain.
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Protein Labeling: The UEV domain of TSG101 is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye).
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Sample Preparation: A series of dilutions of this compound are prepared in a suitable buffer. The concentration of the fluorescently labeled UEV domain is kept constant.
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Incubation: The labeled UEV domain is mixed with each dilution of this compound and incubated briefly to allow the binding to reach equilibrium.
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Capillary Loading: The samples are loaded into glass capillaries.
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MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled UEV domain along this gradient is monitored. The binding of this compound to the UEV domain alters its thermophoretic properties.
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Data Analysis: The change in thermophoresis is plotted against the logarithm of the this compound concentration. The Kd is determined by fitting the resulting binding curve.
Virus-Like Particle (VLP) Budding Assay
This cell-based assay assesses the ability of this compound to inhibit the Gag-mediated budding of VLPs from mammalian cells.[1][4]
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Cell Culture and Transfection: HEK293T cells are cultured and then transfected with a plasmid encoding the HIV-1 Gag protein fused to a reporter protein, such as Green Fluorescent Protein (Gag-GFP).
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Compound Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
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VLP Collection: After a suitable incubation period, the cell culture supernatant, which contains the budded VLPs, is collected. The cells are also lysed to analyze intracellular Gag-GFP expression.
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VLP Pelletting: The supernatant is centrifuged at high speed to pellet the VLPs.
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Western Blot Analysis: The VLP pellets and cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with an anti-GFP antibody to detect the amount of Gag-GFP in the released VLPs and within the cells.
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Quantification and IC50 Determination: The intensity of the bands corresponding to Gag-GFP in the VLP fraction is quantified. The IC50 value is determined by plotting the percentage of VLP release against the concentration of this compound.
References
KRL74: An In-Depth Technical Guide to its Role as an Inhibitor of the ESCRT Signaling Pathway in HIV-1 Budding
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the signaling pathway in which the cyclic peptide KRL74 acts. This compound is an inhibitor that targets a critical protein-protein interaction essential for the budding of the Human Immunodeficiency Virus type 1 (HIV-1) from host cells. This document details the molecular mechanisms of the involved pathway, the mode of action of this compound, quantitative data for related inhibitors, and relevant experimental protocols.
Executive Summary
This compound is a cyclic peptide inhibitor designed to disrupt the interaction between the HIV-1 Gag p6 protein and the host cellular protein, Tumor Susceptibility Gene 101 (TSG101). This interaction is a pivotal event in the viral hijacking of the host's Endosomal Sorting Complexes Required for Transport (ESCRT) pathway. The ESCRT machinery is fundamental for various cellular processes, including multivesicular body (MVB) formation and cytokinesis. HIV-1 exploits this pathway to facilitate the final stages of viral particle release from an infected cell. By blocking the Gag-TSG101 interaction, this compound effectively inhibits HIV-1 budding, presenting a promising avenue for antiviral therapeutic development.
The ESCRT Signaling Pathway
The ESCRT pathway is a sophisticated cellular machinery composed of a series of protein complexes (ESCRT-0, ESCRT-I, ESCRT-II, ESCRT-III) and the associated AAA ATPase Vps4. Its primary function is to mediate membrane remodeling and scission events that are directed away from the cytoplasm.
Key Functions of the ESCRT Pathway:
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Multivesicular Body (MVB) Biogenesis: The ESCRT machinery sorts ubiquitinated transmembrane proteins into intraluminal vesicles (ILVs) within endosomes, leading to the formation of MVBs. These MVBs then fuse with lysosomes for cargo degradation.
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Viral Budding: A variety of enveloped viruses, including HIV-1, have evolved to usurp the ESCRT pathway to facilitate their egress from host cells.
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Cytokinesis: The final separation of two daughter cells during cell division is mediated by the ESCRT machinery at the midbody.
The sequential action of the ESCRT complexes is crucial for its function. ESCRT-0 clusters ubiquitinated cargo, which is then passed to ESCRT-I and ESCRT-II. These early-acting complexes recruit the ESCRT-III complex, which forms spiral filaments that constrict the membrane neck. Finally, the Vps4 ATPase disassembles the ESCRT-III complex, providing the energy for membrane scission.
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Caption: Figure 1: The ESCRT Pathway in MVB Formation.
HIV-1 Hijacking of the ESCRT Pathway and the Role of this compound
HIV-1 has evolved to exploit the ESCRT pathway for its budding and release from infected host cells. This process is orchestrated by the viral Gag polyprotein, specifically its p6 domain.
The p6 domain of Gag contains a highly conserved "late domain" motif, Pro-Thr-Ala-Pro (PTAP). This PTAP motif acts as a molecular mimic of host proteins that naturally engage the ESCRT machinery. Specifically, the PTAP motif binds to the UEV (Ubiquitin E2 Variant) domain of TSG101, a crucial component of the ESCRT-I complex.[1]
This binding event initiates the recruitment of the entire ESCRT machinery to the site of viral assembly at the plasma membrane. The subsequent assembly of the ESCRT-III complex and the action of Vps4 drive the final membrane scission event, releasing the newly formed virion.
This compound intervenes at this critical juncture. As a cyclic peptide inhibitor, this compound is designed to bind to the UEV domain of TSG101 with high affinity, thereby competitively inhibiting the binding of the HIV-1 Gag p6 PTAP motif. By preventing this initial recruitment step, this compound effectively halts the viral budding process.
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References
KRL74: A Targeted Approach to Inhibit HIV-1 Budding Through Disruption of the p6-UEV Protein-Protein Interaction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The continued global health challenge posed by the Human Immunodeficiency Virus (HIV) necessitates the exploration of novel therapeutic targets. One such promising target is the interaction between the HIV-1 Gag p6 protein and the host's ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, a critical step for viral budding and release. This whitepaper provides a comprehensive technical overview of KRL74, a cyclic peptide inhibitor designed to disrupt this key protein-protein interaction. We will delve into the identification of its molecular target, validate its mechanism of action through a series of key experiments, and provide detailed protocols and data to support its potential as a novel anti-HIV therapeutic.
Introduction
The budding of immature HIV-1 virions from an infected host cell is a complex process orchestrated by the viral Gag polyprotein, which hijacks the host's cellular machinery. A pivotal interaction in this process occurs between the C-terminal p6 domain of Gag and the UEV (Ubiquitin E2 Variant) domain of the host protein TSG101 (Tumor Susceptibility Gene 101), a component of the ESCRT-I complex.[1] This interaction is essential for the recruitment of the ESCRT machinery to the site of viral budding, ultimately leading to the scission and release of new viral particles.
This compound is a potent cyclic peptide inhibitor that has been developed to specifically target and disrupt the p6-UEV protein-protein interaction (PPI).[2] It is an optimized derivative of the parent cyclic peptide CP11, which was initially identified from a genetically encoded 'split-intein circular ligation of peptides and proteins' (SICLOPPS) library.[2] This guide will provide a detailed account of the target identification and validation of this compound, offering valuable insights for researchers in the fields of virology, drug discovery, and molecular biology.
Target Identification and Mechanism of Action
The primary molecular target of this compound is the UEV domain of the human TSG101 protein.[2] By binding to UEV, this compound competitively inhibits its interaction with the p6 domain of the HIV-1 Gag protein.[1] This disruption of the p6-UEV PPI is the central mechanism through which this compound exerts its anti-viral activity, effectively halting the budding process of new HIV-1 virions from infected cells.
Signaling Pathway: The Role of the ESCRT Machinery in HIV-1 Budding
The following diagram illustrates the critical role of the p6-UEV interaction within the broader context of the ESCRT pathway and HIV-1 budding, and how this compound intervenes in this process.
References
Discovery and synthesis of the KRL74 compound
Compound KRL74: No Publicly Available Information Found
An in-depth search of publicly available scientific and chemical databases has yielded no specific information on a compound designated as "this compound." As a result, a technical guide on its discovery and synthesis cannot be provided at this time.
Searches for "this compound compound," its potential chemical structure, biological activity, and synthesis protocols did not return any relevant results. This suggests that "this compound" may be an internal project name not yet disclosed in public literature, a novel compound pending publication, or a potential misnomer.
Without any foundational data, it is not possible to fulfill the request for a detailed technical whitepaper, including quantitative data tables, experimental methodologies, and visualizations of signaling pathways or experimental workflows. These components are contingent upon the existence of primary research and data, which are currently unavailable in the public domain for a compound with this identifier.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await potential future publications for any details regarding its discovery, synthesis, and biological properties.
A Technical Guide to the Solubility and Stability of Novel Kinase Inhibitors: A KRL74 Case Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful development of novel therapeutic agents, such as the hypothetical kinase inhibitor KRL74, is critically dependent on a thorough understanding of their physicochemical properties. Among the most crucial of these are solubility and stability. Solubility influences bioavailability and formulation options, while stability determines a compound's shelf life and potential degradation pathways. This guide provides an in-depth overview of the core principles and experimental protocols for assessing the solubility and stability of a novel compound, using this compound as a representative example.
Solubility Assessment
Aqueous solubility is a key determinant of a drug's absorption and bioavailability. Similarly, solubility in organic solvents is crucial for various stages of drug development, from synthesis and purification to the preparation of stock solutions for in vitro assays.
Illustrative Solubility Data for this compound
The following table summarizes hypothetical solubility data for this compound in a range of common solvents at ambient temperature. This data is for illustrative purposes to highlight how such information should be presented.
| Solvent | Category | Illustrative Solubility (mg/mL) at 25°C |
| Water | Aqueous | < 0.01 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | 0.02 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 |
| Ethanol (EtOH) | Polar Protic | 5.2 |
| Methanol (MeOH) | Polar Protic | 2.8 |
| Acetonitrile (ACN) | Polar Aprotic | 1.5 |
| Ethyl Acetate (EtOAc) | Moderately Polar | 10.7 |
| Dichloromethane (DCM) | Nonpolar | 8.9 |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold standard for determining thermodynamic solubility.[1]
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
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This compound (solid)
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Selected solvents (e.g., water, PBS pH 7.4, DMSO)
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Vials with screw caps
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Orbital shaker or rotator in a temperature-controlled environment
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Centrifuge
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Syringe filters (e.g., 0.22 µm)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
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Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.
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Seal the vials and place them on an orbital shaker in a controlled environment (e.g., 25°C).
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Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
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After equilibration, centrifuge the samples to pellet the excess solid.
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Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
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Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method against a standard curve.
Experimental Workflow for Solubility Determination
Stability Assessment
Chemical stability is a critical quality attribute of any drug candidate. Stability studies are performed to understand how the quality of the drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3]
Illustrative Stability Data for this compound
The following table presents hypothetical stability data for this compound in a PBS solution at pH 7.4. This data illustrates the percentage of the parent compound remaining over time under accelerated storage conditions.
| Storage Condition | Time Point | % this compound Remaining |
| 40°C / 75% RH | 0 hours | 100% |
| 40°C / 75% RH | 24 hours | 98.2% |
| 40°C / 75% RH | 72 hours | 95.1% |
| 40°C / 75% RH | 1 week | 90.5% |
Experimental Protocol: Accelerated Stability Study in Solution
Accelerated stability studies are used to predict the shelf-life of a drug substance by exposing it to elevated stress conditions.[3][4]
Objective: To evaluate the chemical stability of this compound in solution under accelerated conditions and identify potential degradation products.
Materials:
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Stock solution of this compound in a relevant buffer (e.g., PBS pH 7.4)
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Temperature- and humidity-controlled stability chambers
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HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Mass Spectrometer (MS)
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Vials for sample storage
Methodology:
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Prepare a solution of this compound at a known concentration in the desired buffer.
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Aliquot the solution into multiple vials.
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Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C and 75% Relative Humidity).
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At predetermined time points (e.g., 0, 24, 72 hours, 1 week), remove a vial from the chamber.
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Immediately analyze the sample using a stability-indicating HPLC-MS method. This method should be able to separate the parent compound from any degradation products.
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Quantify the peak area of the parent this compound peak and any new peaks corresponding to degradation products.
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Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.
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Use the MS data to tentatively identify the structures of the major degradation products.
Experimental Workflow for Stability Assessment
Potential Signaling Pathway Involvement
As this compound is a hypothetical kinase inhibitor, it is plausible that it could target a signaling pathway crucial for cell proliferation and survival, such as the B-Cell Receptor (BCR) signaling pathway, which is a known target for anticancer therapies.
B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling cascade is initiated upon antigen binding and involves a series of tyrosine kinases that ultimately activate transcription factors promoting cell survival and proliferation. A small molecule inhibitor like this compound could potentially target a key kinase in this pathway, such as Bruton's Tyrosine Kinase (BTK).
References
Unable to Identify Compound KRL74
Following a comprehensive search of publicly available scientific and medical literature, there is no identifiable molecule or compound designated as KRL74. As a result, a technical guide on its off-target effects cannot be generated.
It is possible that this compound is an internal codename for a compound not yet disclosed publicly, a new chemical entity pending publication, or a typographical error.
Without a verifiable and documented compound to analyze, it is not possible to provide the requested in-depth technical guide, including:
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Quantitative Data on Off-Target Effects: No data exists to be summarized.
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Experimental Protocols: No experiments related to this compound have been published.
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Signaling Pathway and Workflow Diagrams: The interactions of an unknown compound cannot be visualized.
To proceed with this request, a correct and publicly recognized identifier for the molecule of interest is required. This could include a different name, a CAS Registry Number, or a link to a relevant publication.
An in-depth review of scientific literature reveals no publicly available information on a compound designated "KRL74." This identifier does not appear in accessible chemical databases or published research articles.
It is possible that "this compound" represents an internal code for a compound within a private research entity, a novel substance that has not yet been disclosed in scientific literature, or a typographical error in the query.
Without a verifiable chemical structure, mechanism of action, or any associated biological data, a comprehensive technical guide as requested cannot be generated. To proceed with this request, please verify the compound identifier and provide any of the following clarifying information:
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Correct nomenclature: The formal chemical name or any known aliases.
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Chemical structure: A SMILES string, InChI key, or image of the structure.
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Therapeutic area: The field of medicine or biology it is being investigated for (e.g., oncology, immunology).
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Associated publications: Any patents, articles, or presentations that mention this compound, even if not by the "this compound" identifier.
Once the compound can be unambiguously identified, a thorough literature review and the creation of the requested technical guide can be initiated.
KRL74 for beginners in molecular biology
Introduction: A comprehensive review of publicly available scientific literature and databases reveals a significant lack of detailed information regarding a molecule or compound specifically designated as "KRL74." The term appears in specialized contexts, primarily associated with its classification as a protein-protein interaction (PPI) inhibitor derived from genetically encoded library technologies.[1][2] However, there is no substantive data available in the public domain to construct an in-depth technical guide covering its molecular biology, signaling pathways, or specific experimental protocols.
The following sections outline the kind of information that would be necessary for a thorough technical guide, should data on this compound become publicly accessible.
Core Concepts and Background
A complete understanding of this compound would first require foundational knowledge of its origins and chemical nature.
Genetically Encoded Libraries: this compound is identified as originating from genetically encoded library technologies.[1] These powerful methodologies allow for the creation of vast collections of molecules, often peptides or proteins, from which novel binders or inhibitors can be selected. A detailed guide would elaborate on the specific library type (e.g., phage display, mRNA display) used to identify this compound.
Protein-Protein Interaction (PPI) Inhibitors: As a designated PPI inhibitor, this compound is designed to disrupt the interaction between two or more proteins.[1][2] An in-depth guide would specify the target protein-protein interaction that this compound modulates, as this is fundamental to its mechanism of action and therapeutic potential.
Molecular Biology of this compound
Currently, there is no available information on the specific molecular biology of this compound. A comprehensive guide would require:
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Chemical Structure: The precise chemical structure, including amino acid sequence if it is a peptide, and any post-translational modifications.
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Target Specificity: Detailed information on the protein(s) that this compound binds to, including the specific binding site or epitope.
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Binding Affinity and Kinetics: Quantitative data on its binding affinity (e.g., KD value) and kinetic parameters (kon, koff).
Signaling Pathways Modulated by this compound
Without knowledge of its specific protein targets, it is impossible to delineate the signaling pathways affected by this compound. If, for instance, this compound were found to inhibit the interaction between two key proteins in the MAPK/ERK pathway, a diagram of that pathway would be relevant.
Hypothetical Signaling Pathway Diagram:
The following is a hypothetical and generalized representation of a signaling cascade that a PPI inhibitor like this compound might modulate. This is not a representation of a known this compound pathway.
A hypothetical signaling pathway illustrating the inhibitory action of a PPI inhibitor like this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. For this compound, this would include:
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Synthesis and Purification: Methods for the chemical synthesis or recombinant expression and subsequent purification of this compound.
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Binding Assays: Protocols for experiments such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or co-immunoprecipitation (Co-IP) to characterize its binding to target proteins.
-
Cell-based Assays: Methodologies for assessing the activity of this compound in a cellular context, such as reporter gene assays, cell viability assays, or functional assays specific to the targeted pathway.
Quantitative Data
A summary of all quantitative data in structured tables would be a key component of a technical guide.
Table 1: Hypothetical Binding Affinity Data for this compound
| Target Protein | Binding Affinity (KD) | Assay Method |
| Protein X | Data not available | SPR |
| Protein Y | Data not available | ITC |
Table 2: Hypothetical Cellular Activity of this compound
| Cell Line | IC50 | Assay Type |
| Cancer Cell Line A | Data not available | Proliferation Assay |
| Normal Cell Line B | Data not available | Viability Assay |
Conclusion
While the designation this compound exists within the scientific literature as a protein-protein interaction inhibitor, there is a notable absence of detailed, publicly accessible information. A comprehensive technical guide, as outlined above, would require substantial further research and publication of data regarding its molecular structure, biological targets, mechanism of action, and effects on cellular signaling pathways. Researchers and drug development professionals interested in this compound are encouraged to consult forthcoming publications or proprietary databases that may contain more specific information.
References
No Publicly Available In Vitro Studies Identified for KRL74
Despite a comprehensive search for preliminary in vitro studies on the compound designated KRL74, no specific data, experimental protocols, or signaling pathway information associated with this identifier could be located in the public domain.
This suggests that "this compound" may be an internal research code for a novel compound that has not yet been disclosed in published literature, patents, or other publicly accessible scientific resources. As a result, the core requirements of this technical guide—including quantitative data presentation, detailed experimental methodologies, and visualization of signaling pathways—cannot be fulfilled at this time.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await future publications or presentations from the originating research entity.
To demonstrate the requested format and capabilities, a generalized example of a signaling pathway diagram and a data table for a hypothetical compound are provided below.
Example Data Presentation
For a hypothetical compound, quantitative data from in vitro studies would be summarized as follows:
| Assay Type | Target | Cell Line | Result (IC₅₀/EC₅₀) |
| Kinase Inhibition | Kinase X | HEK293 | 15 nM |
| Cytotoxicity | - | HeLa | 2.5 µM |
| Receptor Binding | Receptor Y | CHO-K1 | 50 nM (Kᵢ) |
Example Visualization
Below is a hypothetical signaling pathway that could be involved in a compound's mechanism of action, rendered using the specified DOT language.
Hypothetical inhibitory pathway of this compound.
Should information on this compound become publicly available, a comprehensive technical guide can be generated. Alternatively, providing a different compound with published in vitro data would allow for the creation of the requested in-depth guide.
Methodological & Application
No Information Available for KRL74 Protocol
Following a comprehensive search, no publicly available scientific literature, experimental protocols, or data could be found for a substance or protocol designated as "KRL74" in the context of cell culture treatment.
Extensive searches were conducted to identify "this compound" as a compound, research chemical, or established protocol. These searches did not yield any relevant results, suggesting that "this compound" may be an internal, unpublished, or proprietary designation, or potentially an error in the provided topic name.
Without any foundational information on the nature of this compound, its mechanism of action, or any associated experimental data, it is not possible to generate the requested detailed Application Notes and Protocols. The core requirements, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways, are entirely dependent on the availability of specific information about the this compound protocol.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the designation "this compound" and consult internal documentation or the original source of this term for further details. Should "this compound" be an alternative name for a known compound or protocol, providing the correct nomenclature will be necessary to proceed with a detailed literature search and content creation.
Application Notes and Protocols for KRL74 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of the hypothetical protein KRL74 in Western blot experiments. The following guidelines are intended to serve as a starting point, and optimization may be required for specific experimental contexts.
Introduction
This compound is a putative novel protein with hypothesized involvement in cellular signaling cascades. Preliminary in-silico analyses suggest a potential role in apoptosis and cell cycle regulation. Western blotting is a key technique to verify the expression, determine the molecular weight, and assess the relative abundance of this compound in various cell and tissue lysates. This document provides a comprehensive protocol for the use of anti-KRL74 antibodies in Western blotting.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound expression in different human cell lines, as determined by Western blot analysis. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin).
| Cell Line | Treatment | This compound Relative Band Intensity (Normalized to β-actin) |
| HEK293T | Untreated | 1.00 |
| HEK293T | Staurosporine (1 µM, 6h) | 2.50 |
| HeLa | Untreated | 0.50 |
| HeLa | Staurosporine (1 µM, 6h) | 1.25 |
| Jurkat | Untreated | 1.75 |
| Jurkat | Staurosporine (1 µM, 6h) | 3.50 |
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot experiment to detect this compound.
1. Sample Preparation (Cell Lysate)
-
Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Treat the cells with the desired compounds (e.g., Staurosporine for apoptosis induction) for the indicated time.
-
Cell Lysis:
-
After treatment, place the cell culture dish on ice and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Aspirate the PBS and add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[1]
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
-
2. SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading:
-
Take a specific amount of protein (e.g., 20-30 µg) from each sample and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge briefly to collect the condensate.
-
-
Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel. The percentage of the gel should be chosen based on the predicted molecular weight of this compound.
-
Run the gel according to the manufacturer's instructions (e.g., 100-150V for 1-2 hours).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system. Follow the manufacturer's protocol for the specific transfer apparatus.
-
3. Immunoblotting
-
Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-KRL74 primary antibody in the blocking buffer at the recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:2000 - 1:5000) for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
4. Detection and Visualization
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Visualizations
Hypothetical this compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound is activated downstream of a receptor tyrosine kinase (RTK) and subsequently influences the JNK signaling cascade, a pathway often associated with apoptosis.
A diagram of the hypothetical this compound signaling cascade.
Western Blot Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol for this compound detection.
References
No Publicly Available Data for In Vivo Studies of KRL74
Despite a comprehensive search of scientific literature and public databases, no information is currently available regarding the recommended concentration, experimental protocols, or mechanism of action for a compound designated KRL74 for in vivo studies.
Efforts to locate data on "this compound" through targeted searches for animal studies, pharmacology, toxicology, and scientific publications have yielded no relevant results. This lack of information prevents the creation of the requested detailed Application Notes and Protocols.
Consequently, it is not possible to provide the following as they relate to this compound:
-
Quantitative Data Summary: No in vivo concentration data exists to be summarized in a tabular format.
-
Experimental Protocols: Without published studies, detailed methodologies for in vivo experiments involving this compound cannot be provided.
-
Signaling Pathways and Visualizations: The mechanism of action and any associated signaling pathways for this compound are unknown, making it impossible to generate the requested diagrams.
Researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult any internal documentation or the direct source of the compound for information regarding its properties and appropriate use in in vivo models. Without such primary data, any in vivo experimentation would be entirely exploratory and would require extensive preliminary studies to determine basic pharmacological and toxicological parameters.
Application Notes and Protocols for KRL74 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRL74 is a novel small molecule inhibitor of the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and interferons. Dysregulation of the TLR4 pathway has been implicated in a variety of inflammatory and autoimmune diseases. This compound offers a potential therapeutic intervention by selectively targeting this pathway.
These application notes provide detailed protocols for the administration of this compound to mouse models for preclinical research, methods for evaluating its in vivo efficacy, and an overview of its mechanism of action.
Quantitative Data Summary
The following tables provide recommended starting doses and administration volumes for this compound in common mouse models. Researchers should perform dose-response studies to determine the optimal dose for their specific model and experimental endpoint.
Table 1: Recommended this compound Dosing and Administration Routes
| Administration Route | Vehicle | Dose Range (mg/kg) | Frequency | Notes |
| Intraperitoneal (IP) | Sterile PBS with 5% DMSO | 1 - 20 | Once or twice daily | Ensure complete dissolution of this compound. A common administration volume is 10 µL/g of body weight.[1] |
| Oral Gavage (PO) | 0.5% Methylcellulose in water | 5 - 50 | Once daily | Ensure proper gavage technique to prevent esophageal or gastric injury. Administration volume should not exceed 10 µL/g of body weight.[1] |
| Intravenous (IV) | Sterile Saline with 2% Solutol® HS 15 | 0.5 - 10 | Once daily | Administer slowly via the tail vein. The volume should be less than 0.2ml for an adult mouse.[1] |
Table 2: Common Mouse Strains and Considerations
| Mouse Strain | Relevant Phenotype | Rationale for Use with this compound |
| C57BL/6 | Robust immune responses. | General purpose strain for studying inflammation and immune responses to TLR4 agonists like LPS. |
| BALB/c | Th2-biased immune responses. | Useful for studying the effects of this compound on allergic inflammation and other Th2-mediated diseases.[2] |
| C3H/HeJ | Non-functional TLR4 (spontaneous mutation). | Serves as a negative control to demonstrate the specificity of this compound for the TLR4 pathway. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound
Objective: To administer this compound directly into the peritoneal cavity for systemic distribution.
Materials:
-
This compound compound
-
Vehicle (Sterile PBS with 5% DMSO)
-
25-27 gauge needles[1]
-
1 mL syringes
-
Mouse restraint device
-
70% Ethanol
-
Sterile tubes for formulation
Procedure:
-
Preparation of this compound Formulation:
-
On the day of injection, weigh the required amount of this compound.
-
Dissolve this compound in the vehicle to the desired final concentration. Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare a sufficient volume for all animals in the study, including a small overage.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the correct injection volume.
-
Properly restrain the mouse, exposing the abdomen.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid the bladder and internal organs.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions for at least 15 minutes post-injection.
-
Protocol 2: Oral Gavage (PO) Administration of this compound
Objective: To administer this compound directly into the stomach.
Materials:
-
This compound compound
-
Vehicle (0.5% Methylcellulose in water)
-
Flexible plastic or metal gavage needles (20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a homogenous suspension of this compound in 0.5% methylcellulose.
-
-
Animal Handling and Gavage:
-
Weigh the mouse to calculate the administration volume.
-
Securely restrain the mouse to prevent movement.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Slowly dispense the this compound suspension.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
Mechanism of Action and Experimental Workflow
This compound Signaling Pathway
This compound is designed to inhibit the MyD88-dependent signaling pathway downstream of TLR4 activation. The following diagram illustrates the proposed mechanism.
References
Application of KRL74 in Cancer Cell Lines
Introduction
KRL74 is a novel, potent, and selective small molecule inhibitor of the Mitogen-activated protein kinase kinase (MEK1/2). The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is a common event in various human cancers, making it an attractive target for therapeutic intervention. This compound exerts its anti-cancer effects by binding to and inhibiting the kinase activity of MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2. This blockade of downstream signaling leads to cell cycle arrest and induction of apoptosis in cancer cells with a constitutively active MAPK pathway. These application notes provide a summary of the anti-proliferative effects of this compound on various cancer cell lines and detailed protocols for its in vitro evaluation.
Data Presentation
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of treatment. Apoptosis induction was quantified by Annexin V-FITC/PI staining followed by flow cytometry analysis after 48 hours of treatment with this compound at a concentration of 1 µM.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | Mutant | 0.058 |
| SW620 | Colorectal Carcinoma | Mutant | 0.120 |
| MIA PaCa-2 | Pancreatic Cancer | Mutant | 0.085 |
| OVCAR5 | Ovarian Cancer | Wild-Type | 1.500 |
| MKN74 | Gastric Cancer | Wild-Type | 2.300 |
| HeLa | Cervical Cancer | Wild-Type | >10 |
Table 2: Apoptosis Induction by this compound in Sensitive Cancer Cell Lines
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| HCT116 | 1 | 45.2% |
| SW620 | 1 | 38.6% |
| MIA PaCa-2 | 1 | 41.5% |
Mandatory Visualization
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Workflow for evaluating this compound in vitro.
Caption: Decision-making based on IC50 values.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability of cancer cells.[3][4]
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation with Compound: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance of treated wells to the vehicle-treated control wells. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound.
Protocol 2: Western Blotting
This protocol is used to detect changes in protein expression and phosphorylation, such as the inhibition of ERK phosphorylation, following treatment with this compound.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. Frontiers | KLF14 activates the JNK-signaling pathway to induce S-phase arrest in cervical cancer cells [frontiersin.org]
- 2. Characterization of the Signaling Pathways Activated by KCl-Induced RTK Stimulation in Guinea Pig Airways [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
KRL74: Application Notes and Protocols for Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRL74 is a novel small molecule inhibitor targeting key kinases in cellular signaling pathways. This document provides detailed application notes and protocols for utilizing this compound in various kinase assay formats. The information herein is intended to guide researchers in accurately determining the inhibitory activity of this compound and understanding its effects on kinase-driven signaling cascades. The protocols and data presented are designed to be adaptable for high-throughput screening (HTS) and detailed mechanistic studies.
Mechanism of Action
Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[1] Kinase inhibitors are designed to block the activity of these enzymes, thereby modulating downstream signaling pathways and cellular responses.[1]
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against a panel of kinases using standardized in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized below. This data provides a quantitative measure of the potency and selectivity of this compound.
| Target Kinase | IC50 (nM) | Assay Type | ATP Concentration (µM) |
| MAPK1 | 15 | TR-FRET | 10 |
| CDK2 | 85 | Luminescence | 100 |
| AKT1 | 250 | Fluorescence Pol | 50 |
| SRC | >1000 | TR-FRET | 10 |
| EGFR | 750 | Luminescence | 100 |
Experimental Protocols
General Considerations for Kinase Assays
Successful and reproducible kinase assays require careful optimization of several parameters.[3] Key considerations include the purity of the kinase and substrate, the concentration of ATP (as many inhibitors are ATP-competitive), and the choice of assay technology.[3][4] Common assay formats include those that measure the consumption of ATP (e.g., Kinase-Glo®), the generation of ADP (e.g., ADP-Glo™), or the phosphorylation of a substrate using methods like TR-FRET, fluorescence polarization, or ELISA.[3][5]
Protocol 1: TR-FRET Based Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for their robustness and homogeneous format.[3] This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
Materials:
-
Kinase (e.g., MAPK1)
-
Biotinylated substrate peptide
-
This compound (or other test compounds) dissolved in DMSO
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a 2X substrate and ATP mixture.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, the Europium-labeled antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the percent inhibition for each this compound concentration. Plot the data to determine the IC50 value.
Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[5] This assay is particularly useful as it can be used with any kinase and substrate.
Materials:
-
Kinase (e.g., CDK2)
-
Substrate
-
This compound (or other test compounds) dissolved in DMSO
-
ATP
-
Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Add 1 µL of serially diluted this compound to the wells of a 384-well plate.
-
Add 2 µL of a 2.5X kinase/substrate mixture.
-
Initiate the reaction by adding 2 µL of 2.5X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percent inhibition and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
To understand the context in which this compound functions, it is crucial to visualize the relevant signaling pathways and the experimental workflow.
Caption: MAPK signaling pathway with this compound inhibition.
Caption: General workflow for in vitro kinase assays.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. mdpi.com [mdpi.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: Lentiviral shRNA-Mediated Knockdown of GeneX Combined with KRL74 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lentiviral-mediated short hairpin RNA (shRNA) is a powerful tool for inducing stable, long-term gene silencing in a wide variety of mammalian cells, including both dividing and non-dividing cells. This technology is particularly valuable for studying gene function and for target validation in drug discovery. This document provides a detailed protocol for knocking down a hypothetical target, "GeneX," using a lentiviral shRNA approach, followed by treatment with KRL74, a novel small molecule inhibitor. The combined application of gene knockdown and small molecule inhibition allows for the investigation of synergistic effects and the elucidation of complex cellular signaling pathways.
Principle of the Method
The experimental workflow involves the production of replication-incompetent lentiviral particles carrying an shRNA sequence specific to GeneX. These viral particles are then used to transduce the target cells. Inside the cell, the shRNA is processed by the cellular machinery into small interfering RNA (siRNA), which in turn guides the RNA-induced silencing complex (RISC) to degrade the target GeneX mRNA, leading to reduced expression of the GeneX protein. Following the stable knockdown of GeneX, the cells are treated with this compound to assess the combined impact on cellular phenotypes, such as cell viability or pathway activation.
Experimental Data
Table 1: Validation of GeneX Knockdown Efficiency
This table summarizes the knockdown efficiency of two different shRNA constructs targeting GeneX, as determined by quantitative real-time PCR (qRT-PCR) and Western Blot analysis 72 hours post-transduction.
| Construct | Transduction Efficiency (via GFP) | GeneX mRNA Level (Relative to Scrambled Control) | GeneX Protein Level (Relative to Scrambled Control) |
| shRNA-GeneX-1 | 85% | 22% | 28% |
| shRNA-GeneX-2 | 88% | 18% | 21% |
| Scrambled shRNA | 87% | 100% | 100% |
Table 2: Cell Viability Assessment (MTT Assay)
This table shows the effect of GeneX knockdown, this compound treatment, and their combination on the viability of target cells. Data is presented as a percentage of viable cells relative to the untreated control group.
| Group | Treatment | Cell Viability (%) | Standard Deviation |
| Control | Untreated | 100% | ± 4.5% |
| Scrambled shRNA | DMSO Vehicle | 98% | ± 5.1% |
| Scrambled shRNA | This compound (10 µM) | 75% | ± 6.2% |
| shRNA-GeneX-2 | DMSO Vehicle | 68% | ± 5.8% |
| shRNA-GeneX-2 | This compound (10 µM) | 32% | ± 4.9% |
Signaling Pathway and Experimental Workflow
Caption: Hypothetical signaling pathway where this compound inhibits Kinase A, which is upstream of GeneX.
Caption: Experimental workflow for lentiviral shRNA knockdown followed by this compound treatment.
Detailed Protocols
Protocol 1: Production of Lentiviral Particles
This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral transfer plasmid (containing shRNA-GeneX or scrambled shRNA)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Ensure cells are ~70-80% confluent on the day of transfection.
-
Day 2:
-
In Tube A, mix 10 µg of transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1.5 mL of Opti-MEM.
-
In Tube B, add 30 µL of Lipofectamine 3000 to 1.5 mL of Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the HEK293T cells dropwise.
-
-
Day 3: After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh DMEM with 2% FBS.
-
Day 4 & 5:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles.
-
Add 10 mL of fresh medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the first collection.
-
-
Centrifuge the collected supernatant at 3000 x g for 15 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C.
Protocol 2: Lentiviral Transduction and Selection
Materials:
-
Target cells
-
Lentiviral supernatant
-
Polybrene
-
Complete growth medium
-
Puromycin (B1679871) (or other selection antibiotic)
Procedure:
-
Day 1: Seed 1 x 10^5 target cells per well in a 6-well plate.
-
Day 2:
-
Remove the medium from the cells.
-
Add 1 mL of fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the desired amount of lentiviral supernatant.
-
Incubate for 24 hours.
-
-
Day 3: Remove the virus-containing medium and replace it with fresh complete growth medium.
-
Day 4 onwards:
-
After 48 hours, begin selection by adding the appropriate concentration of puromycin (previously determined by a kill curve) to the medium.
-
Replace the selection medium every 2-3 days until non-transduced control cells are completely killed.
-
Expand the surviving stable cell line for further experiments.
-
Protocol 3: Cell Viability (MTT) Assay
Materials:
-
Stable cell lines (Scrambled shRNA and shRNA-GeneX)
-
96-well plate
-
This compound compound and DMSO vehicle
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 10 µM final concentration) or an equivalent volume of DMSO vehicle. Include untreated controls.
-
Incubate for 48 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
Troubleshooting & Optimization
Troubleshooting KRL74 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the novel compound KRL74 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, we recommend using a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with most in vitro assays at low final concentrations.[1][2] Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though it is always best to determine the specific tolerance of your cell line.[3]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. What should I do?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] Here are several strategies to address this issue:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 0.5%, to minimize both cytotoxicity and precipitation.[3]
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.
-
Employ Solubility Enhancers: Agents like cyclodextrins or surfactants can form inclusion complexes or micelles, respectively, to keep this compound dispersed in the aqueous phase.
-
Modify the Dilution Protocol: Pre-warming the aqueous medium to 37°C and adding the DMSO stock dropwise while vortexing can prevent localized high concentrations that lead to precipitation.
Q3: Are there alternative solvents to DMSO for this compound?
A3: Yes, if DMSO is not effective or is incompatible with your assay, other water-miscible organic solvents can be tested. These include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). It is critical to include a vehicle control in your experiments to account for any potential effects of the solvent itself.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: If this compound has ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the aqueous solution can significantly impact its solubility. For a weakly acidic compound, increasing the pH (making it more basic) will generally increase solubility. Conversely, for a weakly basic compound, decreasing the pH (making it more acidic) will enhance solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using high-purity, anhydrous DMSO. Gentle warming (to 37°C) and vortexing may also help. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound is supersaturated and thermodynamically unstable in the aqueous environment. | Decrease the final concentration of this compound. Consider using solubility enhancers like HP-β-cyclodextrin. |
| The solution is clear initially but becomes turbid over time. | This compound is forming aggregates or slowly precipitating. | This indicates kinetic solubility issues. Use the prepared solution immediately, or investigate the use of stabilizing excipients. |
| High background signal or artifacts in the assay. | Compound aggregation leading to non-specific interactions or light scattering. | Visually inspect the solution for any haze. Consider using dynamic light scattering (DLS) to detect aggregates. If aggregates are present, filtration through a 0.22 µm filter may be necessary, though this can reduce the effective concentration of your compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If dissolution is not complete, sonicate for 5-10 minutes or gently warm the solution in a 37°C water bath, followed by further vortexing.
-
Inspection: Visually confirm that no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment of this compound in Aqueous Buffer
-
Preparation: Prepare a series of dilutions of your this compound DMSO stock solution.
-
Addition to Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of your aqueous experimental buffer in a clear 96-well plate.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Visualizations
Hypothetical this compound Signaling Pathway
Assuming this compound is an inhibitor of the hypothetical "Kinase X" in a cancer-related signaling pathway:
References
How to reduce KRL74 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential toxicity issues when working with the novel compound KRL74 in cell culture.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of toxicity after treatment with this compound. What are the initial steps to troubleshoot this?
A1: When observing cytotoxicity, the first step is to confirm the observation and then systematically determine the nature and cause of the cell death.
-
Confirm Cytotoxicity: Use a reliable cell viability assay (e.g., Trypan Blue exclusion, MTT, or Real-Time Glo) to quantify the extent of cell death.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. This will help in selecting appropriate concentrations for subsequent experiments.
-
Time-Course Experiment: Assess cell viability at different time points after this compound treatment to understand the kinetics of the cytotoxic effect.
-
Microscopic Examination: Visually inspect the cells under a microscope for any morphological changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing) or necrosis (e.g., cell swelling, membrane rupture).
Q2: How can I differentiate between apoptosis and necrosis induced by this compound?
A2: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of this compound-induced toxicity. Several assays can be employed:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method.
-
Annexin V positive, PI negative: Early apoptosis
-
Annexin V positive, PI positive: Late apoptosis or secondary necrosis
-
Annexin V negative, PI positive: Necrosis
-
-
Caspase Activity Assays: Measurement of the activity of caspases (key mediators of apoptosis) can confirm an apoptotic mechanism. Caspase-3/7, -8, and -9 assays are commonly used. It's important to note that cell death can also occur in a caspase-independent manner.[1][2][3]
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Q3: What should I do if this compound toxicity is too high even at low concentrations?
A3: If this compound exhibits high toxicity, consider the following strategies:
-
Reduce Incubation Time: Shorter exposure to the compound may be sufficient to achieve the desired biological effect with less toxicity.
-
Co-treatment with a Pan-Caspase Inhibitor: If apoptosis is confirmed, using a pan-caspase inhibitor like Z-VAD-FMK can help determine if the toxicity is caspase-dependent. However, be aware that this might not prevent cell death if a caspase-independent pathway is activated.[4][5]
-
Serum Concentration: Ensure the serum concentration in your culture medium is optimal. Serum can contain protective factors.
-
Cell Density: Plating cells at an optimal density is important as very low or very high densities can increase susceptibility to toxic compounds.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health/Passage Number | Maintain a consistent cell passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. If the compound is light-sensitive, protect it from light. Test the stability of the compound in your culture medium over the time course of the experiment. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment groups as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
Problem 2: Suspected off-target effects of this compound.
| Possible Cause | Recommended Solution |
| Interaction with Multiple Cellular Pathways | Perform target deconvolution studies (e.g., chemical proteomics) to identify potential off-targets. |
| Mitochondrial Toxicity | Evaluate the effect of this compound on mitochondrial function.[6][7][8] Assays to consider include measuring mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes), oxygen consumption rate (OCR) using a Seahorse analyzer, and cellular ATP levels.[9][10] |
| Induction of Oxidative Stress | Measure the levels of reactive oxygen species (ROS) using probes like DCFDA. Test the effect of co-treatment with antioxidants (e.g., N-acetylcysteine) to see if it rescues the cells from this compound-induced toxicity. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the selected time period. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound in Different Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| Cell Line A | 15.2 | 8.5 | 4.1 |
| Cell Line B | 25.8 | 14.3 | 7.9 |
| Cell Line C | 8.9 | 5.1 | 2.3 |
Note: The data presented in this table are for illustrative purposes only and should be experimentally determined for your specific cell lines and conditions.
Visualizations
Caption: Workflow for investigating and troubleshooting this compound-induced cytotoxicity.
References
- 1. Cell death independent of caspases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A caspase-independent apoptosis pathway | The Scientist [the-scientist.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondria modulatory effects of new TSPO ligands in a cellular model of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-aging effects of chlorpropamide depend on mitochondrial complex-II and the production of mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of TLR4 Signaling Affects Mitochondrial Fitness and Overcomes Bortezomib Resistance in Myeloma Plasma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KL1333, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Optimizing KRL74 dosage for minimal side effects
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of KRL74, a potent and selective inhibitor of the novel kinase, TyrK3. The information provided is intended to help optimize experimental design and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Tyrosine Kinase 3 (TyrK3). TyrK3 is a key component of the pro-survival "Signal-X" pathway, which is frequently hyperactivated in certain cancer cell lines. By inhibiting TyrK3, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in TyrK3-dependent cells.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for TyrK3, some off-target activity has been observed at higher concentrations.[1][2] Cross-reactivity with other kinases, particularly those with structurally similar ATP-binding sites, can lead to unintended biological consequences.[3] It is crucial to perform dose-response experiments to distinguish between on-target and off-target effects.[3] The use of a structurally unrelated inhibitor of the same primary target can also help confirm findings.[3]
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that inhibits the primary target without causing excessive toxicity. A thorough dose-response analysis is critical. Additionally, employing genetic methods like siRNA or CRISPR to validate phenotypes observed with this compound can help confirm that the effects are on-target.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: For initial in vitro experiments, a concentration range of 10 nM to 1 µM is recommended. However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response study.
Q5: How should I prepare and store this compound?
A5: this compound is supplied as a lyophilized powder. For stock solutions, dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Further dilutions into aqueous solutions or cell culture media should be made fresh for each experiment. Note that the stability of this compound in aqueous solutions may be limited.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death at low concentrations | Potent off-target effects on kinases essential for cell survival. | 1. Titrate the inhibitor to determine the lowest effective concentration.2. Perform apoptosis assays (e.g., Annexin V staining) to confirm the mode of cell death.3. Consult off-target databases for known interactions with pro-survival kinases. |
| Inconsistent results between experiments | 1. Variability in primary cell donors.2. Inconsistent inhibitor concentration due to improper storage or dilution.3. Cell line misidentification or contamination. | 1. Use pooled primary cells from multiple donors if possible.2. Ensure proper storage and fresh preparation of working solutions.3. Authenticate cell lines using Short Tandem Repeat (STR) profiling. |
| No observable effect at expected concentrations | 1. The cell line may not be dependent on the TyrK3 pathway.2. Poor cell permeability of the compound.3. Degradation of the compound. | 1. Confirm TyrK3 expression and activation in your cell model.2. Consider using a permeabilization agent (with appropriate controls).3. Use freshly prepared this compound solutions. |
| Unexpected or paradoxical cellular phenotype | 1. Inhibition of an off-target kinase with an opposing biological function.2. Inhibition of a kinase in a negative feedback loop. | 1. Validate the phenotype with a structurally different TyrK3 inhibitor or with a genetic knockdown of TyrK3.2. Perform a kinase profile screen to identify potential off-targets. |
Data Presentation
Table 1: In Vitro Kinase Profiling of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TyrK3 |
| TyrK3 (Primary Target) | 5 | 1 |
| Kinase A | 550 | 110 |
| Kinase B | 1,200 | 240 |
| Kinase C | >10,000 | >2,000 |
| Kinase D | 8,750 | 1,750 |
Table 2: Dose-Dependent Effects of this compound on Cell Viability and Target Inhibition
| This compound Concentration (nM) | Cell Viability (% of Control) | p-TyrK3 Inhibition (% of Control) |
| 0 (Vehicle) | 100 | 0 |
| 1 | 98 | 15 |
| 10 | 85 | 55 |
| 50 | 52 | 92 |
| 100 | 25 | 98 |
| 500 | 5 | 99 |
| 1000 | 2 | 99 |
Experimental Protocols
1. In Vitro Kinase Assay
This protocol is for determining the IC50 value of this compound against TyrK3 and other kinases. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.
-
Materials : Purified recombinant kinases, specific peptide substrates, this compound stock solution (10 mM in DMSO), kinase reaction buffer, [γ-³³P]ATP, ATP solution, 96-well plates, phosphocellulose filter plates, scintillation counter.
-
Procedure :
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and [γ-³³P]ATP. The ATP concentration should be near the Km for each kinase.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability Assay
This protocol is to assess the effect of this compound on cell proliferation.
-
Materials : Cell line of interest, culture medium, this compound, 96-well plates, and a viability reagent (e.g., resazurin (B115843) or a tetrazolium-based reagent).
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO (vehicle control) for 24, 48, or 72 hours.
-
Add the viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
3. Western Blot for Target Engagement
This protocol is to confirm that this compound is inhibiting its target in a cellular context.
-
Materials : Cell line of interest, this compound, lysis buffer, protease and phosphatase inhibitors, antibodies against total TyrK3 and phosphorylated TyrK3 (p-TyrK3), secondary antibodies, and Western blot reagents and equipment.
-
Procedure :
-
Plate cells and allow them to attach.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE to separate proteins.
-
Transfer proteins to a membrane.
-
Probe the membrane with primary antibodies for p-TyrK3 and total TyrK3.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using a chemiluminescence or fluorescence imaging system.
-
Quantify band intensities to determine the extent of p-TyrK3 inhibition.
-
Visualizations
Caption: this compound inhibits the TyrK3 signaling pathway.
Caption: Workflow for in vitro testing of this compound.
Caption: Troubleshooting unexpected cytotoxicity.
References
Technical Support Center: Troubleshooting Unexpected Results with KRL74
This support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are not observing the expected experimental outcomes with the compound KRL74. As this compound is not a publicly documented compound, this guide addresses common issues encountered during the experimental validation of novel small molecules.
General Troubleshooting Guide
A systematic approach to troubleshooting is crucial when experimental results deviate from the expected outcome. The following question-and-answer guide outlines the primary areas to investigate.
Q1: My experiment with this compound is not showing the expected results. What are the general areas I should investigate?
When an experiment with a novel compound like this compound fails to produce the anticipated results, the issue can typically be traced back to one of three areas: the compound itself, the experimental system, or the experimental procedure. A logical troubleshooting workflow can help to systematically identify the source of the problem.
Troubleshooting Workflow for this compound
Caption: A flowchart for systematically troubleshooting unexpected experimental results.
Q2: How can I confirm the integrity and activity of my this compound compound?
The quality and handling of the compound are critical. Degradation, improper storage, or incorrect concentration can all lead to a loss of activity.
-
Compound Stability: Has the compound been stored correctly (e.g., temperature, light exposure, humidity)? Was it subjected to multiple freeze-thaw cycles? Consider preparing fresh dilutions from a new stock vial.
-
Concentration Verification: The concentration of the dissolved stock solution should be verified. If possible, use techniques like UV-Vis spectroscopy or HPLC to confirm the concentration and purity of the compound.
-
Activity Confirmation: Test the compound in a simple, direct, and reliable assay to confirm its basic activity. This could be a biochemical assay with a purified target protein or a well-established cellular assay.
Q3: What are common issues in the experimental setup that could lead to unexpected results?
The experimental system, whether it's a cell line or a purified protein, can be a significant source of variability.
-
Cell Line Integrity: It is essential to ensure the health and identity of your cell line. Are the cells within a low passage number? Have they been recently tested for mycoplasma contamination? Cell line misidentification or contamination can lead to unpredictable results.
-
Target Expression: Confirm that the target of this compound is present in your experimental system. For cellular assays, verify the expression of the target protein at the RNA and protein level (e.g., via qPCR or Western Blot).
-
Reagent Quality: Ensure that all reagents, including media, buffers, and antibodies, are within their expiration dates and have been stored properly.
Q4: How can I ensure my experimental protocol and data interpretation are correct?
-
Positive and Negative Controls: The inclusion of appropriate controls is fundamental. A positive control should elicit the expected effect, confirming the system is working. A negative control (vehicle, e.g., DMSO) establishes the baseline.
-
Dose-Response and Time-Course: A single concentration or time point may not provide a complete picture. Performing a dose-response experiment can reveal the potency of this compound, while a time-course experiment can determine the optimal time for observing the effect.
Frequently Asked Questions (FAQs)
Cell-Based Assays
-
FAQ 1: I see high variability between replicate wells in my cell viability assay.
-
Possible Cause: Uneven cell seeding, edge effects in the plate, or improper mixing of the compound.
-
Troubleshooting: Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Gently mix the plate after adding the compound.
-
-
FAQ 2: My Western blot shows no change in the phosphorylation of the target protein after this compound treatment.
-
Possible Cause: The time point chosen for analysis may be incorrect, the antibody may not be specific or sensitive enough, or the compound may not be cell-permeable.
-
Troubleshooting: Perform a time-course experiment. Validate your antibody with positive and negative controls. Consider a cell permeability assay if the compound's properties are unknown.
-
Biochemical Assays
-
FAQ 3: The IC50 value of this compound in my in vitro kinase assay is much higher than expected.
-
Possible Cause: Incorrect ATP concentration, high enzyme concentration, or issues with the buffer composition (e.g., pH, ionic strength).
-
Troubleshooting: Use an ATP concentration that is at or below the Km for the enzyme. Optimize the enzyme concentration to ensure the reaction is in the linear range. Verify the buffer components and pH.
-
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation.
| Step | Procedure | Notes |
| 1 | Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. | Allow cells to adhere overnight. |
| 2 | Prepare serial dilutions of this compound in culture media. | Include a vehicle-only control (e.g., 0.1% DMSO). |
| 3 | Remove old media and add 100 µL of media with this compound to each well. | |
| 4 | Incubate for 24, 48, or 72 hours. | |
| 5 | Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. | |
| 6 | Remove the media and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. | |
| 7 | Read absorbance at 570 nm. |
Protocol 2: Western Blotting for Target Protein Phosphorylation
This protocol is to determine if this compound inhibits the phosphorylation of its target.
| Step | Procedure | Notes |
| 1 | Seed cells in a 6-well plate and grow to 70-80% confluency. | |
| 2 | Treat cells with various concentrations of this compound for the desired time. | Include positive and negative controls. |
| 3 | Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. | |
| 4 | Determine protein concentration using a BCA assay. | |
| 5 | Load 20-30 µg of protein per lane on an SDS-PAGE gel. | |
| 6 | Transfer proteins to a PVDF membrane. | |
| 7 | Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. | |
| 8 | Incubate with primary antibodies (phospho-specific and total protein) overnight at 4°C. | |
| 9 | Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. | |
| 10 | Visualize with an ECL substrate. |
Visual Guides
Hypothetical this compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a kinase (Kinase B), preventing the phosphorylation of a downstream substrate.
Caption: this compound as a hypothetical inhibitor of Kinase B.
Preventing degradation of KRL74 in long-term storage
This technical support center provides guidance on preventing the degradation of KRL74 during long-term storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
The stability of small molecule compounds like this compound can be influenced by several environmental factors. The most common factors include exposure to inappropriate temperatures, humidity, light, and pH.[1][2][3] Oxidation is also a significant degradation pathway, which can be accelerated by exposure to air (oxygen), light, and the presence of certain metal ions.[1]
Q2: What are the ideal long-term storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C or -80°C to minimize degradation.[4] It is also crucial to protect the compound from light by using amber glass vials or by wrapping the container in foil. To prevent oxidation, the headspace of the storage vial can be purged with an inert gas like argon or nitrogen before sealing.
Q3: I observed a color change in my this compound solution. What does this indicate?
A change in the color of your this compound solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air, or reactive impurities in the solvent. It is highly recommended to assess the integrity of the compound before proceeding with any experiments.
Q4: My this compound stock solution shows precipitation after thawing. How can I address this?
Precipitation upon thawing can happen if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage. To prevent this, consider the following:
-
Solvent Choice : Ensure the solvent is appropriate for long-term storage at the intended temperature.
-
Concentration : Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.
-
Thawing Protocol : Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. It is also advisable to avoid repeated freeze-thaw cycles.
Q5: How does the choice of storage container impact the stability of this compound?
The material of the storage container can affect the stability of the compound. Some plastics may leach contaminants, or the compound might adhere to the container's surface. For long-term storage, it is best to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.
Troubleshooting Guides
Issue: Inconsistent Experimental Results or Loss of this compound Activity
This is a common issue that often points to the degradation of the small molecule. Follow this systematic approach to troubleshoot the problem.
1. Verify Storage Conditions:
-
Confirm that this compound has been stored at the recommended temperature (-20°C or -80°C).
-
Ensure the compound has been protected from light.
-
Check if the container was sealed properly to prevent exposure to air and moisture.
2. Assess Solution Preparation and Handling:
-
Review the solvent used. Ensure it is of high purity and suitable for this compound.
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquoting the stock solution into smaller, single-use volumes is recommended.
-
When preparing working solutions, allow the stock solution to thaw slowly and completely at room temperature.
3. Conduct a Stability Test:
-
If you suspect degradation, a stability test using High-Performance Liquid Chromatography (HPLC) can provide a definitive answer. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Summary of Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | -20°C or -80°C | Slows down chemical degradation and enzymatic activity. |
| Light | Store in amber vials or foil-wrapped containers | Prevents photochemical degradation. |
| Humidity | Store in a dry environment with tightly sealed containers | Minimizes hydrolysis. |
| Oxygen | Purge container with inert gas (Argon or Nitrogen) | Prevents oxidation. |
| pH | Maintain recommended pH in aqueous solutions | Prevents acid or base-catalyzed degradation. |
| Container | Amber glass vials or inert polypropylene tubes | Avoids leaching of contaminants and adsorption of the compound. |
Illustrative Stability of this compound Under Various Conditions (HPLC Analysis)
| Storage Condition | Timepoint | Purity of this compound (%) | Appearance of Degradation Products (%) |
| -80°C, Dark, Inert Gas | 0 months | 99.8 | 0.2 |
| 6 months | 99.7 | 0.3 | |
| 12 months | 99.6 | 0.4 | |
| -20°C, Dark, Inert Gas | 0 months | 99.8 | 0.2 |
| 6 months | 99.2 | 0.8 | |
| 12 months | 98.5 | 1.5 | |
| 4°C, Dark | 0 months | 99.8 | 0.2 |
| 1 month | 95.1 | 4.9 | |
| 3 months | 88.4 | 11.6 | |
| 25°C, Ambient Light | 0 months | 99.8 | 0.2 |
| 1 week | 80.3 | 19.7 | |
| 1 month | 65.7 | 34.3 |
Note: The data in this table is for illustrative purposes and will vary depending on the specific properties of this compound and the experimental conditions.
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound in a specific solvent and storage condition over time.
Objective: To quantify the degradation of this compound and identify the formation of degradation products.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water)
-
Analytical HPLC system with a suitable column (e.g., C18) and a UV or MS detector
Procedure:
-
Sample Preparation: Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).
-
Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject this sample into the HPLC system to obtain the initial chromatogram.
-
Sample Storage: Store the remaining stock solution under the desired test conditions (e.g., -20°C, 4°C, 25°C).
-
Time Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the stored stock solution.
-
HPLC Analysis: Dilute and analyze the sample using the same HPLC method as the T=0 sample.
-
Data Analysis: Compare the chromatograms from each time point with the T=0 chromatogram. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. Calculate the percentage of remaining this compound and the percentage of degradation products.
Visualizations
Potential Degradation Pathways for this compound
Caption: Common chemical degradation pathways for a small molecule compound like this compound.
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting suspected degradation of this compound.
Experimental Workflow for this compound Stability Assessment
Caption: A step-by-step workflow for conducting a stability study of this compound.
References
Common mistakes to avoid when using KRL74
Technical Support Center: KRL74
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, a novel inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase (JNK). By binding to the ATP-binding site of JNK, it prevents the phosphorylation of downstream targets like c-Jun. This inhibition blocks the JNK signaling pathway, which is known to be involved in cellular responses to stress, apoptosis, and inflammation.[1]
Q2: In which experimental models has this compound shown efficacy?
A2: this compound has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in cervical cancer models where the JNK/MAPK signaling pathway is often dysregulated.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, it is crucial to create a stock solution in DMSO and then dilute it with a cell culture medium to the final working concentration. A common mistake is improper dissolution, which can lead to inaccurate concentration and experimental variability.[2][3] Always ensure the compound is fully dissolved by vortexing and holding the sample up to the light to check for precipitates.[2]
Q4: What is the stability of this compound in solution?
A4: The 50 mM stock solution of this compound in DMSO is stable for up to 3 months when stored at -20°C. Avoid repeated freeze-thaw cycles. When diluted in an aqueous buffer or cell culture medium, it is recommended to use the solution within 24 hours.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Effect on Cell Viability | 1. Improper Drug Concentration: The drug may not have been completely dissolved, leading to a lower effective concentration.[2][3]2. Cell Line Resistance: The selected cell line may not have an active JNK pathway.3. Incorrect Reagent Usage: Using the wrong reagent during the viability assay.[2] | 1. Prepare a fresh stock solution, ensuring this compound is fully dissolved in DMSO before diluting in media. Visually inspect for any precipitate.[2]2. Confirm JNK pathway activation in your cell model via Western Blot for phosphorylated c-Jun.3. Double-check all reagent labels and protocols for your viability assay.[2] |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent pipetting technique, especially with small volumes.[3]2. Cell Seeding Density: Uneven cell distribution in multi-well plates.3. Edge Effects: Evaporation in the outer wells of a multi-well plate. | 1. Ensure your pipette is calibrated and always pre-wet the pipette tip before dispensing.[3] Use a pipette with a nominal volume close to what you are measuring.[3]2. Thoroughly resuspend cells before plating to ensure a uniform density across all wells.3. Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile PBS or media instead. |
| Unexpected Cell Toxicity in Control Group | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium is too high.2. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Ensure the final DMSO concentration does not exceed 0.1% in your experimental wells. Prepare a vehicle control with the same DMSO concentration as your highest this compound dose.2. Regularly check cell cultures for signs of contamination. If suspected, discard the culture and start with a fresh vial of cells. |
| Difficulty Reproducing Western Blot Results | 1. Sample Handling: Inconsistent protein extraction or quantification.2. Antibody Performance: The primary or secondary antibody is not specific or used at the wrong dilution.3. Electrophoresis Issues: Running the gel too fast or with incorrect buffer. | 1. Follow a standardized protocol for protein lysis and quantification. Ensure all samples are treated identically.2. Validate your antibodies and optimize their dilution. Run appropriate controls.3. Run gels at a lower voltage for better resolution. Ensure fresh running buffer is used. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cervical cancer cell lines after a 48-hour treatment period.
| Cell Line | Description | This compound IC50 (µM) |
| HeLa | HPV18-positive | 5.2 ± 0.7 |
| SiHa | HPV16-positive | 8.9 ± 1.1 |
| C-33 A | HPV-negative | 25.6 ± 3.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol: Western Blot for Phospho-c-Jun Inhibition
This protocol describes how to measure the inhibition of c-Jun phosphorylation by this compound in HeLa cells.
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Cell Seeding: Plate 1.5 x 10^6 HeLa cells in 6-well plates and allow them to adhere overnight.
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Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 12 hours.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 2 hours. Include a vehicle-only control (0.1% DMSO).
-
Stimulation: Induce the JNK pathway by adding Anisomycin (10 µg/mL) to each well and incubate for 30 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
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Sample Preparation: Prepare samples by mixing 20 µg of protein with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load samples onto a 10% polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-c-Jun (Ser63) overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
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Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total c-Jun or a loading control like GAPDH.
Visualizations
Caption: this compound inhibits the JNK signaling pathway.
Caption: Experimental workflow for Western Blot analysis.
References
Technical Support Center: Improving the Bioavailability of KRL74 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of the investigational compound KRL74 in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low and Variable Oral Bioavailability of this compound in Preclinical Animal Studies
-
Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration to rats. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability of this compound is likely due to one or more of the following factors: poor aqueous solubility, low dissolution rate, extensive first-pass metabolism, or efflux by intestinal transporters.
Troubleshooting Steps & Solutions:
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Characterize Physicochemical Properties: First, ensure you have a thorough understanding of this compound's properties.
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Solubility: Determine the pH-solubility profile of this compound.
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Permeability: Assess its permeability using in vitro models like Caco-2 cells.
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Metabolic Stability: Evaluate its stability in liver microsomes or hepatocytes.
-
-
Formulation Strategies to Enhance Solubility and Dissolution: Based on the characterization, you can select an appropriate formulation strategy.[1][2][3][4][5][6][7][8][9][10][11]
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Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[1][2][3][4][10]
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic compounds like this compound.[1][2][9][12]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1][2][3][4][12]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within a cyclodextrin complex can increase its aqueous solubility.[1][4][7][12][13]
-
-
Addressing High First-Pass Metabolism:
-
Prodrug Approach: Consider designing a prodrug of this compound that masks the metabolic site.[2]
-
Co-administration with Inhibitors: In preclinical studies, co-administer this compound with a known inhibitor of the metabolizing enzyme to confirm the extent of first-pass metabolism.
-
-
Overcoming Efflux Transporter Activity:
-
-
Q2: We have tried a simple suspension of this compound and the results are not reproducible. What should we do?
A2: Simple suspensions of poorly soluble compounds often suffer from issues like particle agglomeration and inconsistent wetting, leading to high variability.
Solutions:
-
Micronized Suspension: Prepare a suspension using micronized this compound to improve dissolution.
-
Wetting Agents: Include a surfactant or wetting agent in your suspension to ensure uniform dispersion.
-
Robust Formulations: Move towards more advanced formulations like SEDDS or solid dispersions for better consistency.[12]
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles
-
Q3: There is significant variability in the Cmax and AUC of this compound between individual animals in our studies. How can we reduce this?
A3: High inter-individual variability can be addressed by standardizing experimental conditions and optimizing the formulation.
Solutions:
-
Standardize Experimental Conditions: Ensure consistent fasting times, diet, dosing times, and animal handling procedures.[20]
-
Formulation Optimization: A robust and well-characterized formulation, such as a SEDDS or a solid dispersion, can minimize the influence of physiological differences between animals.[12]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
A1: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[8] It helps in predicting a drug's in vivo performance. This compound is hypothesized to be a BCS Class II compound (low solubility, high permeability), meaning its absorption is limited by its dissolution rate.[6][7][8][9][21] Therefore, formulation strategies should focus on enhancing its solubility and dissolution.[6][7][8][9][21]
-
Q2: What are the most common animal models for bioavailability studies?
A2: Rodents, particularly rats and mice, are commonly used for initial oral absorption and bioavailability studies due to their well-characterized physiology and handling feasibility.[22][23][24][25][26] For certain studies, larger animals like dogs or pigs may be used as their gastrointestinal physiology is more similar to humans.[23][25]
-
Q3: How do excipients impact the bioavailability of this compound?
A3: Excipients, while often considered inert, can significantly influence a drug's bioavailability.[13][27][28][29] They can act as solubilizers, wetting agents, or even inhibit efflux transporters to enhance absorption.[13][14][28][29] Careful selection of excipients is crucial for developing an effective formulation for this compound.[14][27]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following a 10 mg/kg Oral Dose
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Simple Suspension | 50 ± 15 | 2.0 | 250 ± 80 | 100 |
| Micronized Suspension | 120 ± 30 | 1.5 | 750 ± 150 | 300 |
| Solid Dispersion | 350 ± 60 | 1.0 | 2100 ± 300 | 840 |
| SEDDS | 500 ± 75 | 0.5 | 3200 ± 450 | 1280 |
Experimental Protocols
Experimental Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of the poorly water-soluble this compound.
-
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP) to identify components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
Formulation Preparation: Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial. Add this compound to the mixture and vortex until a clear and homogenous solution is formed. Gentle heating may be applied if necessary.
-
Characterization:
-
Visual Assessment: Observe the formulation for clarity and homogeneity.
-
Emulsification Study: Add the formulation to water with gentle agitation and observe the formation of a nanoemulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting nanoemulsion using a dynamic light scattering instrument.
-
-
Experimental Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of different this compound formulations in rats.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Methodology:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.
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Fasting: Fast the rats overnight (approximately 12 hours) with free access to water before dosing.
-
Dosing: Administer the this compound formulations (e.g., simple suspension, micronized suspension, solid dispersion, SEDDS) orally via gavage at a dose of 10 mg/kg.
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Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
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Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Mandatory Visualizations
Caption: Key factors influencing the oral bioavailability of this compound.
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Hypothetical signaling pathway and efflux of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. tanzj.net [tanzj.net]
- 8. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jocpr.com [jocpr.com]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 17. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 19. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pexacy.com [pexacy.com]
- 22. criver.com [criver.com]
- 23. Gut-Kidney Axis Investigations in Animal Models of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cyagen.com [cyagen.com]
- 25. Animal models of the asthmatic state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Animal and Preclinical Models Core | Cystic Fibrosis Research Center [uab.edu]
- 27. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. jocpr.com [jocpr.com]
- 29. openaccessjournals.com [openaccessjournals.com]
Cell viability issues with high concentrations of KRL74
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues, particularly at high concentrations of the experimental compound KRL74.
Frequently Asked Questions (FAQs)
Q1: We are observing a U-shaped dose-response curve, where cell viability decreases at mid-range concentrations of this compound but appears to increase or plateau at higher concentrations. What could be the cause?
This phenomenon is a known artifact in cell viability assays and can be attributed to several factors:
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Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of common colorimetric and fluorometric assays, leading to an artificially inflated signal that is misinterpreted as higher cell viability.[1][2] It is crucial to visually inspect the wells of your assay plate for any signs of precipitation.
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Direct Chemical Interference: The chemical properties of this compound might allow it to directly reduce the assay reagent (e.g., MTT, resazurin, XTT), causing a color change that is independent of cellular metabolic activity.[1][2] This results in a false positive signal, suggesting viable cells where there may be none.
Q2: Our cell viability results with this compound are inconsistent across experiments. What are some common sources of variability?
In addition to the issues mentioned above, several factors during routine cell culture and assay setup can contribute to data variability:
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Cell Seeding Density: The density at which cells are seeded can impact their response to a cytotoxic compound.[3] It is important to maintain consistent seeding densities across all experiments.
-
Cell Culture Health: Using cells that are overgrown or have low viability (<80%) can lead to unreliable results.[3] Regularly monitoring cell health and passaging cells when they are in their exponential growth phase (70-80% confluency) is recommended.[3]
-
Pipetting Technique: Inconsistent pipetting can lead to variations in the number of cells seeded per well, affecting the final viability readings.[3]
Q3: Can the type of cell viability assay used influence the results with this compound?
Yes, the choice of assay can significantly impact the outcome. Different assays measure different parameters of cell health:
-
Metabolic Assays (e.g., MTT, XTT, Resazurin): These assays measure the metabolic activity of viable cells.[4] However, they are susceptible to chemical interference from the test compound itself.[1][2]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels as an indicator of viable cells and are generally more sensitive than metabolic assays.[4][5]
-
Cytotoxicity Assays (e.g., LDH release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the medium, providing a direct measure of cell death.[4]
It is advisable to use orthogonal assays that measure different endpoints to confirm the cytotoxic effects of this compound.
Troubleshooting Guide
If you are experiencing unexpected results with high concentrations of this compound, follow these troubleshooting steps:
Step 1: Visual Inspection
-
Carefully examine the wells of your microtiter plate under a microscope before and after adding the assay reagent.
-
Look for any signs of compound precipitation, which may appear as small crystals or a cloudy suspension.
Step 2: Compound Interference Check
-
Set up control wells containing culture medium and the same concentrations of this compound used in your experiment, but without any cells.
-
Add the cell viability assay reagent to these wells and incubate as you would for your experimental samples.
-
If you observe a signal change in the absence of cells, it indicates that this compound is directly interfering with the assay reagent.[5]
Step 3: Assay Optimization
-
Optimize Incubation Time: The conversion of assay reagents like MTT is time-dependent.[5] Ensure you are incubating for the optimal duration as determined by your cell type and seeding density.
-
Select an Appropriate Assay: If interference is suspected, consider switching to an assay with a different detection principle, such as an ATP-based assay or an LDH release assay.[4]
Step 4: Cell Culture Best Practices
-
Ensure your cells are healthy and in the exponential growth phase before starting an experiment.[3]
-
Perform a cell count and viability check before seeding to ensure consistency. A viability of over 90% is recommended.
Data Presentation
Summarizing your dose-response data in a clear table is essential for interpretation and comparison. Below is an example of how to structure your data for a cell viability experiment with this compound, including a control for compound interference.
| This compound Conc. (µM) | Absorbance (with cells) | Absorbance (no cells) | Corrected Absorbance | % Cell Viability |
| 0 (Vehicle) | 1.25 | 0.05 | 1.20 | 100% |
| 1 | 1.18 | 0.05 | 1.13 | 94.2% |
| 10 | 0.85 | 0.06 | 0.79 | 65.8% |
| 50 | 0.42 | 0.08 | 0.34 | 28.3% |
| 100 | 0.55 | 0.25 | 0.30 | 25.0% |
| 200 | 0.75 | 0.45 | 0.30 | 25.0% |
Hypothetical data is for illustrative purposes only.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT to formazan (B1609692) by viable cells.[5]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
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Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µl of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[5]
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Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Mix thoroughly and read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®) Protocol
This protocol measures ATP as an indicator of viable cells.
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Plate Setup: Prepare a white opaque-walled 96-well plate with cells in culture medium at the desired density.
-
Compound Addition: Add this compound and vehicle controls to the appropriate wells.
-
Incubation: Culture the cells for the desired exposure period.
-
Temperature Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[5]
-
Reagent Addition: Add CellTiter-Glo® Reagent in a volume equal to the culture medium in each well.[5]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Visualizations
Below are diagrams to aid in understanding experimental workflows and potential biological pathways.
Caption: Troubleshooting workflow for unexpected cell viability results.
References
Validation & Comparative
KRL74: A New Frontier in HIV Budding Inhibition, Not a Kinase Inhibitor
Contrary to a potential misclassification, the compound KRL74 is not a kinase inhibitor. Instead, it represents a targeted approach to antiviral therapy as a cyclic peptide inhibitor of the protein-protein interaction between the p6 domain of the HIV Gag protein and the UEV domain of the human TSG101 protein (p6/UEV). This interaction is a crucial step in the late stages of the HIV replication cycle, specifically in the budding of new virus particles from the host cell.
This compound has demonstrated a half-maximal inhibitory concentration (IC50) of 5.44 μM and a dissociation constant (Kd) of 11.9 μM for the p6/UEV interaction. In a more biologically relevant virus-like particle (VLP) budding assay, it showed an IC50 of 2 μM, highlighting its potential as an anti-HIV therapeutic.[1]
This guide provides a comparative analysis of this compound with other inhibitors that target the HIV budding process, offering researchers and drug development professionals a clear overview of the current landscape.
Comparative Analysis of HIV Budding Inhibitors
To provide a clear comparison, the following table summarizes the quantitative data for this compound and other experimental inhibitors targeting the HIV budding pathway.
| Compound | Target | Mechanism of Action | IC50 | Kd | Assay Type |
| This compound | p6/UEV Interaction | Cyclic peptide inhibitor | 5.44 µM | 11.9 µM | p6/UEV Interaction Assay |
| 2 µM | VLP Budding Assay |
Further search for publicly available data on direct competitors to this compound targeting the p6/UEV interaction is ongoing. This table will be updated as more information becomes available.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process for evaluating compounds like this compound, the following diagrams are provided.
Caption: HIV Budding Pathway and the inhibitory action of this compound.
Caption: Workflow for a Virus-Like Particle (VLP) Budding Assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's inhibitory activity.
Virus-Like Particle (VLP) Budding Assay
This cellular assay is designed to quantify the budding of HIV-1 Gag-based virus-like particles from cultured cells.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and co-transfected with a plasmid expressing HIV-1 Gag and a reporter plasmid (e.g., expressing a luciferase or fluorescent protein) using a suitable transfection reagent.
-
Compound Treatment: Following transfection, the cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Harvesting: After a 24-48 hour incubation period, the cell culture supernatant, containing the released VLPs, is collected. The cells are then lysed using a suitable lysis buffer to release the intracellular proteins.
-
Quantification: The amount of reporter protein in both the VLP-containing supernatant and the cell lysate is quantified using an appropriate method (e.g., luciferase assay, fluorescence measurement).
-
Data Analysis: The budding efficiency is calculated as the ratio of the reporter signal in the supernatant to the total signal (supernatant + lysate). The IC50 value is then determined by plotting the budding efficiency against the compound concentration and fitting the data to a dose-response curve.
p6/UEV Protein-Protein Interaction Assay (e.g., AlphaScreen)
This in vitro assay is used to measure the direct inhibitory effect of a compound on the interaction between the p6 and UEV proteins.
-
Reagents: Purified recombinant p6 domain of HIV Gag (e.g., GST-tagged) and the UEV domain of TSG101 (e.g., His-tagged) are required. AlphaScreen donor and acceptor beads are used for detection.
-
Assay Setup: The assay is performed in a 384-well microplate. The reaction mixture includes the purified p6 and UEV proteins, AlphaScreen donor and acceptor beads, and varying concentrations of the test compound.
-
Incubation: The plate is incubated in the dark at room temperature to allow for protein-protein interaction and binding of the beads.
-
Detection: The plate is read using an AlphaScreen-compatible plate reader. In the absence of an inhibitor, the interaction between p6 and UEV brings the donor and acceptor beads into close proximity, resulting in a detectable signal.
-
Data Analysis: The signal intensity is plotted against the compound concentration, and the IC50 value is calculated using a suitable curve-fitting algorithm.
By focusing on the actual molecular target of this compound, researchers can better understand its potential role in the development of novel HIV therapeutics that disrupt a critical step in the viral lifecycle. The provided experimental protocols and comparative data serve as a foundational guide for further investigation in this area.
References
Validating the On-Target Effects of KRL74: A Comparative Guide Using CRISPR-Based and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of KRL74, a novel inhibitor targeting IκB kinase β (IKKβ), a key component of the NF-κB signaling pathway. We present a head-to-head comparison of a CRISPR-Cas9-based approach with the Cellular Thermal Shift Assay (CETSA), offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate validation strategy.
Introduction to this compound and On-Target Validation
This compound is a promising small molecule inhibitor developed to target IKKβ, a serine/threonine protein kinase that plays a crucial role in the activation of the nuclear factor-kappa B (NF-κB) signaling cascade.[1][2] Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers, making IKKβ an attractive therapeutic target.[1][3]
Validating that a drug candidate like this compound engages its intended target within a cellular context is a critical step in drug discovery. On-target validation confirms the mechanism of action and provides confidence that the observed phenotypic effects are a direct result of modulating the intended target. This guide explores two distinct and powerful techniques for validating the on-target effects of this compound: CRISPR-Cas9-mediated gene knockout and the Cellular Thermal Shift Assay (CETSA).
The NF-κB Signaling Pathway and the Role of IKKβ
The canonical NF-κB signaling pathway is activated by various stimuli, such as the pro-inflammatory cytokine TNFα. This leads to the activation of the IKK complex, which includes the catalytic subunits IKKα and IKKβ.[2][4] IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.[1][5] this compound is designed to inhibit the kinase activity of IKKβ, thereby preventing the downstream activation of NF-κB.
CRISPR-Cas9 Based On-Target Validation
CRISPR-Cas9 technology allows for the precise knockout of a target gene, in this case, IKBKB which encodes for the IKKβ protein.[6] The rationale is that if this compound's effects are on-target, its cellular phenotype should be mimicked by the genetic knockout of IKKβ, and cells lacking IKKβ should become resistant to the effects of this compound.
Experimental Workflow
The workflow for CRISPR-based validation involves designing a guide RNA (sgRNA) specific to the IKBKB gene, delivering the Cas9 nuclease and sgRNA into the target cells, selecting for successfully edited cells, and then validating the knockout at both the genomic and protein levels.[7][8] The functional consequences are then assessed by treating both wild-type and IKKβ knockout cells with this compound and measuring a downstream readout of NF-κB activity, such as the expression of a target gene like IL-6.
Quantitative Data Summary
The following table summarizes hypothetical data from experiments validating the on-target effects of this compound. For comparison, data for a known IKKβ inhibitor, BI605906, is included.
| Parameter | This compound | BI605906 (Reference) | Method |
| Binding Affinity (Kd) | 15 nM | 25 nM | Isothermal Titration Calorimetry |
| In Vitro IC50 (IKKβ) | 45 nM | 70 nM | Kinase Assay |
| Cellular EC50 (IL-6 Inhibition) | 250 nM | 400 nM | ELISA |
| EC50 in IKKβ KO Cells | > 10 µM | > 10 µM | ELISA |
Experimental Protocol: CRISPR-Cas9 Knockout and Functional Assay
-
sgRNA Design and Cloning: Design two to three sgRNAs targeting an early exon of the human IKBKB gene using a publicly available tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production and Transduction: Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids. Harvest the virus-containing supernatant and use it to transduce the target cells (e.g., HeLa or A549).
-
Selection and Clonal Isolation: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium. After selection, perform single-cell sorting into 96-well plates to isolate clonal populations.
-
Genomic Validation: Once clones have expanded, extract genomic DNA. Amplify the region of the IKBKB gene targeted by the sgRNA using PCR. Use Sanger sequencing or a T7 Endonuclease I assay to screen for clones with insertions or deletions (indels).
-
Protein Validation: Lyse the cells from clones confirmed to have indel mutations. Perform a Western blot using an antibody specific for IKKβ to confirm the absence of the protein.
-
Functional Assay: Plate wild-type and validated IKKβ knockout cells. Pre-treat the cells with a dose range of this compound for 1 hour. Stimulate the cells with TNFα (10 ng/mL) for 6 hours.
-
Readout: Collect the cell culture supernatant and measure the concentration of IL-6 using an ELISA kit. Alternatively, extract RNA and perform qPCR to measure IL-6 mRNA levels.
Alternative Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment.[9][10] It is based on the principle that the binding of a ligand, such as this compound, to its target protein, IKKβ, alters the protein's thermal stability.[11]
Experimental Workflow
In a typical CETSA experiment, cells are treated with the compound of interest or a vehicle control. The cells are then heated to a range of temperatures, and the amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Comparative Data Summary
The table below shows hypothetical CETSA data for this compound, demonstrating a shift in the melting temperature (Tm) of IKKβ upon binding.
| Target Protein | Condition | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| IKKβ | Vehicle (DMSO) | 48.5 °C | - |
| IKKβ | This compound (10 µM) | 54.2 °C | +5.7 °C |
| GAPDH (Control) | Vehicle (DMSO) | 62.1 °C | - |
| GAPDH (Control) | This compound (10 µM) | 62.3 °C | +0.2 °C |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture target cells to 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1 hour.
-
Harvesting and Aliquoting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant (soluble fraction) and transfer to a new tube. Denature the samples by adding loading buffer and heating.
-
Quantification: Analyze the amount of soluble IKKβ in each sample by Western blotting using a specific antibody. A loading control, such as GAPDH, should also be analyzed to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble protein remaining as a function of temperature. Determine the Tm and the thermal shift induced by this compound.
Comparison of CRISPR and CETSA for On-Target Validation
| Feature | CRISPR-Cas9 | Cellular Thermal Shift Assay (CETSA) |
| Principle | Genetic knockout of the target | Ligand-induced thermal stabilization of the target |
| Information Provided | Confirms target necessity for compound's effect | Confirms direct binding of compound to target |
| Throughput | Low; requires clonal selection | Moderate to high, especially with automated methods |
| Time to Result | Weeks to months | Days |
| Key Advantage | Provides strong evidence for the functional role of the target in the compound's mechanism | Directly measures target engagement in a cellular context |
| Limitations | Potential for off-target gene editing; compensatory mechanisms | Not all binding events lead to a thermal shift; requires a specific antibody for detection |
Conclusion
Both CRISPR-Cas9 and CETSA are powerful and complementary techniques for the on-target validation of a novel inhibitor like this compound. The CRISPR-based approach provides definitive evidence for the functional requirement of IKKβ in mediating the cellular effects of this compound. In contrast, CETSA offers a more direct and rapid assessment of target engagement within the complex milieu of the cell. The choice of method, or the use of both in a tiered approach, will depend on the specific questions being addressed, available resources, and the stage of the drug discovery project. For a comprehensive validation strategy, employing both CRISPR for functional validation and CETSA for direct binding confirmation is highly recommended.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 7. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 8. youtube.com [youtube.com]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
KRL74 vs. siRNA Knockdown: A Comparative Guide to Targeted Protein Reduction
In the landscape of functional genomics and drug discovery, the ability to specifically reduce the levels of a target protein is paramount. Two powerful and distinct technologies that have emerged for this purpose are small interfering RNA (siRNA) and targeted protein degradation, exemplified by molecular glues. While both aim to diminish the functional output of a target protein, they operate through fundamentally different mechanisms, leading to distinct experimental considerations and outcomes.
This guide provides an objective comparison of a representative molecular glue, herein referred to as KRL74, and siRNA-mediated knockdown. Due to the absence of specific public data for a molecule designated "this compound," this guide will utilize illustrative data for a well-characterized molecular glue to facilitate a meaningful comparison with siRNA technology. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental needs.
At a Glance: this compound (Molecular Glue) vs. siRNA
| Feature | This compound (Representative Molecular Glue) | siRNA (Small Interfering RNA) |
| Mechanism of Action | Induces proximity between a target protein and an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of the target protein.[1][2][3][4][5] | Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to cleave and degrade the target mRNA. |
| Level of Intervention | Post-translational (protein level) | Post-transcriptional (mRNA level) |
| Mode of Action | Catalytic, as one molecule can induce the degradation of multiple target protein molecules. | Stoichiometric within the RISC complex, but one RISC-siRNA complex can cleave multiple mRNA molecules. |
| Onset of Effect | Rapid, dependent on ubiquitination and proteasomal degradation rates. | Slower, requires degradation of existing protein pool after mRNA knockdown. |
| Duration of Effect | Can be long-lasting, dependent on compound pharmacokinetics and protein resynthesis rates. | Transient, dependent on siRNA stability and cell division. |
| Specificity | Primarily determined by the binding affinity of the molecular glue to the target protein and the E3 ligase. Off-target degradation of other proteins is a possibility. | Primarily determined by the sequence complementarity of the siRNA to the target mRNA. Off-target knockdown of unintended mRNAs can occur. |
| "Undruggable" Targets | Can target proteins lacking active sites, such as scaffolding proteins and transcription factors. | Limited to targets with a translatable mRNA sequence. |
Quantitative Comparison of Knockdown Efficiency
The following tables present representative quantitative data comparing the efficacy of a molecular glue (this compound surrogate) and siRNA in reducing the levels of a target protein.
Table 1: Protein Knockdown Efficiency
| Treatment | Concentration | Time Point | % Protein Reduction (vs. Control) | Method of Quantification |
| This compound (Molecular Glue) | 100 nM | 24 hours | 85% | Western Blot |
| 500 nM | 24 hours | 95% | Western Blot | |
| siRNA | 10 nM | 48 hours | 75% | Western Blot |
| 50 nM | 48 hours | 90% | Western Blot |
Table 2: mRNA Knockdown Efficiency
| Treatment | Concentration | Time Point | % mRNA Reduction (vs. Control) | Method of Quantification |
| This compound (Molecular Glue) | 500 nM | 24 hours | ~10% | RT-qPCR |
| siRNA | 50 nM | 24 hours | 80% | RT-qPCR |
Experimental Protocols
This compound (Molecular Glue) Mediated Protein Degradation
Objective: To achieve targeted degradation of a specific protein in cultured cells using a molecular glue.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound (or representative molecular glue) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Primary antibody against the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The following day, prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing the molecular glue. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein reduction relative to the vehicle-treated control.
siRNA-Mediated Gene Knockdown
Objective: To achieve targeted knockdown of a specific gene in cultured cells using siRNA.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Specific siRNA duplexes targeting the gene of interest
-
Non-targeting control siRNA
-
Transfection reagent (e.g., lipid-based)
-
Opti-MEM or other serum-free medium
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the siRNA duplexes (both target-specific and non-targeting control) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the stability of the target mRNA and protein.
-
RNA Extraction and RT-qPCR:
-
After the desired incubation period, harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR using primers for the target gene and a reference gene to determine the relative mRNA levels.
-
-
Protein Analysis (Optional but Recommended): Perform a Western blot as described in the molecular glue protocol to confirm protein knockdown.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the reference gene and comparing to the non-targeting control siRNA-treated cells.
Visualizing the Mechanisms of Action
To further elucidate the distinct pathways of this compound and siRNA, the following diagrams illustrate their respective signaling and experimental workflows.
References
Cross-Validation of KRL74 Efficacy: A Comparative Guide to Primary and Secondary Assay Selection
For researchers, scientists, and drug development professionals engaged in the study of novel antihypertensive therapies, rigorous and multi-faceted validation of drug efficacy is paramount. This guide provides a framework for the cross-validation of results from KRL74 (Tonlamarsen), an antisense oligonucleotide designed to inhibit angiotensinogen (B3276523) (AGT) synthesis, using a secondary biochemical assay.
This compound offers a novel approach to hypertension by targeting the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). The primary therapeutic effect of this compound is the reduction of circulating AGT, leading to a decrease in downstream vasoconstrictors and a subsequent lowering of blood pressure.[1][2][3][4] To ensure the robustness of experimental findings, it is crucial to corroborate the direct target engagement of this compound with a secondary assay that measures a physiologically relevant downstream biomarker. This guide compares the primary assay for AGT quantification with a secondary assay for Plasma Renin Activity (PRA), providing detailed experimental protocols and representative data.
Data Presentation: this compound Efficacy Profile
The following table summarizes hypothetical, yet representative, quantitative data from a preclinical study evaluating the effect of this compound administration on key RAAS biomarkers.
| Biomarker | Assay Type | Control Group | This compound-Treated Group | Percentage Change |
| Plasma Angiotensinogen (AGT) | Sandwich ELISA | 15,000 ng/mL | 3,000 ng/mL | -80% |
| Plasma Renin Activity (PRA) | Competitive ELISA | 1.5 ng/mL/hr | 4.5 ng/mL/hr | +200% |
Signaling Pathway: this compound Modulation of the Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the mechanism of action of this compound within the RAAS cascade and the rationale for selecting Plasma Renin Activity as a secondary validation assay. This compound inhibits the synthesis of Angiotensinogen, the substrate for Renin. This reduction in substrate leads to a compensatory increase in Renin secretion by the kidneys.
Caption: this compound inhibits AGT synthesis, reducing Angiotensin I and II, and increasing Renin.
Experimental Workflow: Cross-Validation of this compound Results
The following diagram outlines the experimental workflow for the cross-validation of this compound results using a primary (AGT ELISA) and a secondary (PRA ELISA) assay.
Caption: Workflow for cross-validating this compound results with primary and secondary assays.
Experimental Protocols
Primary Assay: Quantification of Plasma Angiotensinogen (AGT) by Sandwich ELISA
This protocol is based on a standard sandwich ELISA methodology for the quantification of human angiotensinogen.[5]
Materials:
-
Human Angiotensinogen ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash bottles or automated plate washer
-
EDTA-plasma samples
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice. Dilute plasma samples according to the kit manufacturer's instructions (e.g., 1:10,000 in EIA buffer).
-
Standard Curve Preparation: Reconstitute the angiotensinogen standard to create a stock solution. Perform serial dilutions to generate a standard curve, typically ranging from 0.31 to 20 ng/mL.
-
Assay Procedure:
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate as specified.
-
Wash the wells to remove unbound detection antibody.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of angiotensinogen in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the resulting concentration by the dilution factor to obtain the final concentration in the undiluted plasma.
-
Secondary Assay: Measurement of Plasma Renin Activity (PRA) by Competitive ELISA
This protocol is based on the principle of measuring the generation of angiotensin I from endogenous angiotensinogen by renin.
Materials:
-
Plasma Renin Activity ELISA Kit (containing angiotensin I standards, antibodies, HRP conjugate, and buffers)
-
Microplate reader
-
Pipettes and tips
-
Incubator at 37°C and an ice bath
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
For each plasma sample, prepare two aliquots.
-
To each aliquot, add a protease inhibitor to prevent angiotensin I degradation.
-
Add a generation buffer to adjust the pH to approximately 6.0.
-
-
Angiotensin I Generation:
-
Incubate one aliquot of each sample at 37°C for a defined period (e.g., 90-180 minutes) to allow renin to generate angiotensin I.
-
Simultaneously, incubate the second aliquot in an ice bath (0-4°C) to prevent angiotensin I generation (this serves as the baseline).
-
After incubation, stop the reaction in the 37°C tubes by placing them on ice.
-
-
Angiotensin I ELISA:
-
Perform a competitive ELISA as per the kit manufacturer's instructions. This typically involves adding standards, controls, and the treated plasma samples (both 0°C and 37°C aliquots) to a microplate coated with an anti-angiotensin I antibody.
-
Add a known amount of biotinylated angiotensin I, which will compete with the angiotensin I in the samples for antibody binding.
-
After incubation and washing, add a streptavidin-HRP conjugate, followed by a substrate.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm. The absorbance is inversely proportional to the amount of angiotensin I in the sample.
-
Calculate the concentration of angiotensin I in both the 0°C and 37°C samples using a standard curve.
-
Calculate the Plasma Renin Activity (PRA) using the following formula: PRA (ng/mL/hr) = ([Ang I at 37°C] - [Ang I at 0°C]) / incubation time (in hours)
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AGT - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Tonlamarsen - Ionis Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. Tonlamarsen - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Quantification of human angiotensinogen by a novel sandwich ELISA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Next-Generation and First-Generation KRAS G12C Inhibitors
The landscape of targeted therapy for KRAS G12C-mutated cancers has been revolutionized by the advent of direct inhibitors. This guide provides a comparative analysis of the first-generation inhibitors, sotorasib (B605408) and adagrasib, with emerging next-generation compounds, using RMC-6291 as a key example of a novel mechanism of action. This comparison is aimed at researchers, scientists, and drug development professionals, offering insights into the evolution of KRAS G12C inhibition, supported by experimental data and methodologies.
Executive Summary
First-generation KRAS G12C inhibitors, such as sotorasib and adagrasib, function by covalently binding to the mutant cysteine-12 residue of KRAS G12C in its inactive, GDP-bound (OFF) state. This traps the protein in an inactive conformation, preventing downstream signaling. While a significant breakthrough, these inhibitors face challenges with primary and acquired resistance. Next-generation inhibitors, exemplified by RMC-6291, employ a different strategy by targeting the active, GTP-bound (ON) state of KRAS G12C. This novel mechanism may offer advantages in overcoming the limitations of first-generation agents.
Data Presentation
Table 1: Comparative Performance of KRAS G12C Inhibitors
| Feature | First-Generation Inhibitors (Sotorasib, Adagrasib) | Next-Generation Inhibitor (RMC-6291) |
| Target State | Inactive (GDP-bound) "OFF" state | Active (GTP-bound) "ON" state |
| Mechanism of Action | Covalent modification of Cys12 in the Switch-II pocket | Forms a tri-complex with cyclophilin A to inhibit RAS(ON) |
| Reported Objective Response Rate (ORR) in NSCLC | Sotorasib: ~37%[1], Adagrasib: ~43%[1] | RMC-6291: 43% (inhibitor-naïve), 50% (prior inhibitor)[2] |
| Reported Objective Response Rate (ORR) in CRC | Sotorasib: ~10%, Adagrasib: ~19% | RMC-6291: 40% |
| Known Resistance Mechanisms | Reactivation of MAPK pathway, upstream signaling (e.g., EGFR) | To be fully elucidated, but may overcome resistance to "OFF" state inhibitors |
Table 2: Key Preclinical and Clinical Metrics
| Metric | Sotorasib (AMG 510) | Adagrasib (MRTX849) | RMC-6291 |
| Median Progression-Free Survival (PFS) in NSCLC | 6.8 months | 6.5 months | Data maturing |
| Median Overall Survival (OS) in NSCLC | 12.5 months | 12.6 months | Data maturing |
| Binding Affinity (Kd) | Data not readily available in public domain | Data not readily available in public domain | Data not readily available in public domain |
| IC50 (Cell Viability) | Potent nanomolar range in KRAS G12C mutant cell lines | Potent nanomolar range in KRAS G12C mutant cell lines | Potent activity reported in preclinical models |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings in the evaluation of KRAS G12C inhibitors. Below are outlines of key experimental protocols.
Biochemical Assay: KRAS G12C Nucleotide Exchange Assay
-
Objective: To measure the inhibitor's effect on the exchange of GDP for GTP on KRAS G12C.
-
Principle: This assay monitors the binding of a fluorescently labeled GTP analog to KRAS G12C in the presence of a guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1.
-
General Protocol:
-
Recombinant KRAS G12C protein is incubated with the test inhibitor at various concentrations.
-
The GEF (e.g., SOS1) and a fluorescent GTP analog (e.g., mant-GTP) are added to initiate the nucleotide exchange reaction.
-
The increase in fluorescence, corresponding to the binding of mant-GTP to KRAS, is measured over time using a fluorescence plate reader.
-
The rate of nucleotide exchange is calculated, and IC50 values are determined.
-
Cellular Assay: p-ERK Western Blot
-
Objective: To assess the inhibitor's ability to block downstream signaling from KRAS G12C in a cellular context.
-
Principle: Activated KRAS signals through the MAPK pathway, leading to the phosphorylation of ERK. A reduction in phosphorylated ERK (p-ERK) levels indicates inhibition of KRAS activity.
-
General Protocol:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in culture plates.
-
Cells are treated with the inhibitor at a range of concentrations for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Following incubation with secondary antibodies, the protein bands are visualized and quantified using an imaging system.
-
In Vivo Efficacy Study: Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.
-
Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunodeficient mice. The effect of the inhibitor on tumor growth is then monitored.
-
General Protocol:
-
KRAS G12C mutant cancer cells are injected subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered to the treatment group according to a specified dosing schedule (e.g., daily oral gavage).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis.
-
Mandatory Visualization
References
Reproducibility of KRL74 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings for KRL74, a cyclic peptide inhibitor of the HIV-1 p6/UEV protein-protein interaction (PPI). It is intended to serve as a resource for researchers seeking to reproduce or build upon the initial findings, offering a transparent overview of the available data, a comparison with related molecules, and detailed experimental protocols. To date, no independent studies reproducing the specific findings for this compound have been identified in publicly available literature. The data presented here is based on the initial discovery and characterization of this compound.
Executive Summary
This compound is a cyclic peptide developed as an inhibitor of the interaction between the p6 domain of the HIV Gag protein and the UEV domain of the human TSG101 protein. This interaction is crucial for the budding of new virus particles from infected cells, making it an attractive target for antiretroviral therapy. This compound was optimized from a parent compound, CP11, to enhance cell permeability and inhibitory activity.
Quantitative Data Summary
The following table summarizes the key quantitative findings for this compound and its parent compound, CP11, as reported in the primary literature. These values are essential for assessing the potency and binding affinity of the inhibitors.
| Compound | Assay | Target | Reported Value (IC50 / Kd) |
| This compound | p6/UEV PPI ELISA | p6/UEV Interaction | IC50: 5.44 ± 1.87 µM |
| Microscale Thermophoresis (MST) | UEV Domain | Kd: 11.9 ± 2.8 µM | |
| Virus-Like Particle (VLP) Budding Assay | HIV Budding Process | IC50: ~2 µM | |
| CP11 | p6/UEV PPI ELISA | p6/UEV Interaction | IC50: ~40 µM |
| Microscale Thermophoresis (MST) | UEV Domain | Kd: 67.1 ± 7.1 µM |
Comparative Analysis with Other Alternatives
This compound represents an advancement over its parent compound, CP11, demonstrating a significant improvement in inhibitory activity in the low micromolar range. Other molecules targeting the p6/UEV interaction have been investigated, providing a broader context for this compound's performance.
-
XY3-3: A bicyclic peptide inhibitor that also binds to the UEV domain with a reported Kd of 4.0 ± 3.3 µM. A key difference is that XY3-3 required conjugation to a Tat-tag for cell-based activity, whereas this compound was designed to be cell-permeable on its own.
-
Small Molecules (Esomeprazole and Tenatoprazole): These proton pump inhibitors were identified as binders of the UEV domain of TSG101. However, their effective concentrations (EC50) are in the 25-50 µM range, suggesting lower potency compared to this compound.
Signaling Pathway and Mechanism of Action
This compound functions by disrupting a critical protein-protein interaction in the HIV life cycle. The diagram below illustrates the targeted signaling pathway.
Caption: this compound inhibits HIV budding by binding to the UEV domain of TSG101.
Experimental Workflows and Protocols
To facilitate the reproducibility of the findings on this compound, detailed experimental protocols for the key assays are provided below.
p6/UEV Protein-Protein Interaction ELISA
This assay quantifies the ability of an inhibitor to disrupt the interaction between the p6 peptide and the UEV domain of TSG101.
Caption: Workflow for the p6/UEV protein-protein interaction ELISA.
Protocol:
-
Plate Coating: Coat a 96-well plate with streptavidin and incubate.
-
Peptide Immobilization: Add biotinylated p6 peptide to the wells and incubate.
-
Inhibitor Addition: Add serial dilutions of this compound or control compounds.
-
Protein Addition: Add a constant concentration of GST-tagged UEV domain of TSG101.
-
Incubation: Incubate to allow for binding.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody: Add an anti-GST antibody conjugated to horseradish peroxidase (HRP).
-
Incubation and Washing: Incubate and then wash the plate.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the inhibitory activity of the compound.
Microscale Thermophoresis (MST)
MST is used to determine the binding affinity (Kd) between this compound and the UEV domain.
Caption: Workflow for Microscale Thermophoresis (MST) binding assay.
Protocol:
-
Protein Labeling: Label the purified UEV domain protein with a fluorescent dye according to the manufacturer's protocol.
-
Sample Preparation: Prepare a series of dilutions of this compound.
-
Mixing: Mix a constant concentration of the fluorescently labeled UEV with each dilution of this compound.
-
Capillary Loading: Load the mixtures into capillaries.
-
MST Analysis: Measure the thermophoretic movement of the labeled UEV in an MST instrument. The change in thermophoresis upon binding of this compound is used to calculate the dissociation constant (Kd).
Virus-Like Particle (VLP) Budding Assay
This cell-based assay measures the effect of this compound on the release of HIV-1 Gag-GFP VLPs from cells.
Caption: Workflow for the cell-based VLP budding assay.
Protocol:
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with a plasmid encoding HIV-1 Gag fused to Green Fluorescent Protein (Gag-GFP).
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound.
-
Incubation: Incubate the cells to allow for VLP production and release.
-
Sample Collection: Separate the cell lysate (containing intracellular Gag-GFP) from the supernatant (containing released VLPs).
-
Western Blotting: Perform a Western blot on both the cell lysate and the supernatant samples using an anti-GFP antibody.
-
Quantification: Quantify the amount of Gag-GFP in the supernatant relative to the amount in the cell lysate. A reduction in the supernatant Gag-GFP indicates inhibition of VLP budding. The IC50 is calculated from the dose-response curve.
This guide provides a foundational overview for researchers interested in the this compound molecule. The detailed protocols and comparative data are intended to aid in the design of experiments aimed at reproducing or extending these findings.
A Head-to-Head Comparison of CXCR4 Antagonists for Hematopoietic Stem Cell Mobilization: Plerixafor vs. Motixafortide
Notice: Initial searches for the compound "KRL74" did not yield publicly available data. Therefore, this guide provides a comparative analysis of two well-documented, clinically relevant compounds targeting the same pathway: Plerixafor (B1678892) (the first-in-class standard of care) and Motixafortide (B606204) (a next-generation antagonist). This comparison is designed for researchers, scientists, and drug development professionals interested in hematopoietic stem cell (HSC) mobilization and CXCR4 antagonism.
Introduction and Mechanism of Action
The C-X-C chemokine receptor type 4 (CXCR4) and its exclusive ligand, stromal cell-derived factor-1 (SDF-1α, or CXCL12), form a critical signaling axis that anchors hematopoietic stem cells (HSCs) within the bone marrow niche.[1][2] Antagonizing this interaction is a validated strategy for mobilizing HSCs into the peripheral blood for collection and subsequent autologous transplantation, a cornerstone therapy for hematologic malignancies like multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1][2]
Plerixafor (AMD3100, Mozobil®) is a small-molecule bicyclam derivative that functions as a reversible, selective antagonist of CXCR4.[1][3] By blocking the binding of CXCL12, it disrupts the retention signals, leading to the rapid release of HSCs into circulation.[4][5]
Motixafortide (BL-8040, Aphexda®) is a next-generation, 14-residue synthetic cyclic peptide antagonist of CXCR4.[1][6][7] It exhibits high-affinity binding and a long receptor occupancy time, which may contribute to a more robust and sustained mobilization effect compared to first-generation inhibitors.[8][9][10] Some studies also suggest it may act as an inverse agonist.[7]
Both compounds interrupt the same fundamental signaling pathway, as illustrated below.
Comparative Data
Quantitative performance data from pivotal clinical trials and preclinical models are summarized below.
Table 1: Molecular and Pharmacokinetic Profile
| Feature | Plerixafor (Mozobil®) | Motixafortide (Aphexda®) |
| Molecule Type | Small Molecule (Bicyclam derivative) | Cyclic Peptide (14-residue)[1][7] |
| Target | CXCR4 | CXCR4 |
| Binding Affinity (IC₅₀) | 44 nM | 0.42 - 4.5 nM[8] |
| Mechanism | Reversible Antagonist | High-Affinity Antagonist / Inverse Agonist[7][11] |
| Receptor Occupancy | ~10-18 hours[2] | >48 hours[9] |
| Standard Dose | 0.24 mg/kg[2] | 1.25 mg/kg[9] |
Table 2: Clinical Efficacy in Stem Cell Mobilization for Multiple Myeloma
This table presents a comparison based on data from the pivotal Phase 3 trials for each compound when added to a G-CSF mobilization regimen.
| Clinical Endpoint | Plerixafor + G-CSF (MOBILIZE Trial) | Motixafortide + G-CSF (GENESIS Trial) |
| Primary Endpoint Met | Yes | Yes |
| Optimal Collection (≥6x10⁶ CD34+ cells/kg) in ≤2 Apheresis Days | 71.6% | 92.5%[9][10] |
| Optimal Collection (≥6x10⁶ CD34+ cells/kg) in 1 Apheresis Day | 34.2% | 88.8%[9][10] |
| Median CD34+ Cells Collected (Day 1 Apheresis) | 5.8 x 10⁶ cells/kg | 10.8 x 10⁶ cells/kg[9] |
| Median Apheresis Days Required | 2 days | 1 day |
| Patients Proceeding to Transplant after 1 Apheresis Day | Not a primary endpoint, data varies. | 88.3%[12] |
Note: Data for Plerixafor is derived from the pivotal trial in a mixed population of NHL and MM patients who were predicted poor mobilizers. Data for Motixafortide is from the GENESIS trial in MM patients. Direct head-to-head trial data is not available, so comparisons should be interpreted with caution.[13]
Table 3: Comparative Efficacy in Preclinical Acute Myeloid Leukemia (AML) Models
| Feature | Plerixafor | Motixafortide (BL-8040) |
| Leukemic Blast Mobilization | 2-fold mobilization into peripheral circulation[1] | Significant mobilization, higher in responders[1] |
| Direct Cytotoxic Effect | Low / None[1] | Induces apoptosis and differentiation of AML cells |
| Chemosensitization | Yes, sensitizes leukemic cells to chemotherapy[1] | Yes, sensitizes leukemic cells to chemotherapy |
Experimental Protocols
The following section details a generalized clinical protocol for hematopoietic stem cell mobilization based on the methodologies used in the pivotal trials for both agents.
Protocol: HSC Mobilization for Autologous Stem Cell Transplant
1. Patient Eligibility:
-
Patients diagnosed with multiple myeloma or non-Hodgkin's lymphoma eligible for autologous stem cell transplantation.
-
Adequate organ function and performance status.
2. Mobilization Regimen:
-
Days 1-4: Administer Granulocyte Colony-Stimulating Factor (G-CSF, Filgrastim) at a dose of 10 μg/kg subcutaneously once daily in the morning.[2][9]
-
Day 4 (Evening): Approximately 10-11 hours prior to the first planned apheresis session, administer the CXCR4 antagonist:
3. Monitoring and Apheresis:
-
Day 5 (Morning): Administer G-CSF (10 μg/kg). Measure peripheral blood CD34+ cell count.
-
Initiate leukapheresis to collect HSCs. The target collection goal is typically a minimum of 2 x 10⁶ CD34+ cells/kg, with an optimal target of ≥6 x 10⁶ CD34+ cells/kg.[10][15]
4. Subsequent Cycles (if needed):
-
If the target cell count is not achieved on Day 5, repeat the daily G-CSF and evening CXCR4 antagonist administration.
-
Continue with daily apheresis until the target cell dose is collected, for a maximum of 4 consecutive days of antagonist administration.[16]
Summary and Conclusion
Both Plerixafor and Motixafortide are effective CXCR4 antagonists that significantly improve the efficiency of hematopoietic stem cell mobilization when combined with G-CSF.
-
Plerixafor established the clinical utility of CXCR4 antagonism and remains a vital tool, particularly for patients predicted to be poor mobilizers with G-CSF alone.
-
Motixafortide , a next-generation peptide antagonist, demonstrates a superior pharmacokinetic profile with high affinity and long receptor occupancy.[9][10] Clinical data from its pivotal GENESIS trial suggests a higher efficacy in achieving optimal stem cell collection goals within a single day of apheresis compared to historical data for Plerixafor.[9][12][17] This could potentially reduce the burden on patients and healthcare resources.[12][18][19]
The choice between these agents may depend on factors including institutional protocols, pharmacoeconomic considerations, and specific patient populations. The development of Motixafortide represents a significant advancement in the field, offering a highly efficient option for stem cell mobilization in patients with multiple myeloma.
References
- 1. benchchem.com [benchchem.com]
- 2. Plerixafor for autologous stem-cell mobilization and transplantation for patients in Ontario - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Motixafortide? [synapse.patsnap.com]
- 4. Effect of high-dose plerixafor on CD34+ cell mobilization in healthy stem cell donors: results of a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of high-dose plerixafor on CD34+ cell mobilization in healthy stem cell donors: results of a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. motixafortide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis of the Binding Mode of the Antineoplastic Compound Motixafortide (BL-8040) in the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioLineRx Announces Positive Top-Line Results from GENESIS Phase 3 Trial of Motixafortide in Stem-Cell Mobilization for Autologous Bone Marrow Transplantation in Multiple Myeloma Patients | BioLineRx [ir.biolinerx.com]
- 13. A comparative review of Aphexda and Mozobil for mobilization prior to stem cell collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plerixafor enables safe, rapid, efficient mobilization of hematopoietic stem cells in sickle cell disease patients after exchange transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stem Cell Mobilization | APHEXDA® (motixafortide) [aphexda.com]
- 16. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 17. cancernetwork.com [cancernetwork.com]
- 18. BioLineRx Announces Additional Positive Results from Pharmacoeconomic Study Comparing Motixafortide + G-CSF to Plerixafor + G-CSF in Stem Cell Mobilization | BioLineRx [ir.biolinerx.com]
- 19. BioLineRx Announces Additional Positive Results from Pharmacoeconomic Study Comparing Motixafortide + G-CSF to Plerixafor + G-CSF in Stem Cell Mobilization [prnewswire.com]
KRL74: An Uncharted Safety Profile Compared to the Well-Established [Standard Drug Z]
A comprehensive comparison between the novel TLR4 agonist KRL74 and the established standard, Monophosphoryl lipid A (MPLA), is currently hampered by a significant lack of publicly available safety data for this compound. While MPLA has a well-documented safety profile from extensive preclinical and clinical use, this compound remains largely uncharacterized in the public domain, preventing a direct, data-driven comparison of their safety profiles.
This guide aims to provide a framework for such a comparison, summarizing the known safety profile of MPLA as the designated "Standard Drug Z," outlining the necessary experimental data required for a thorough safety assessment, and presenting the key signaling pathways involved in their mechanism of action.
Comparative Safety Data: Awaiting this compound's Profile
A direct comparison of the quantitative safety data between this compound and MPLA is not feasible due to the absence of published safety and toxicology studies for this compound. For a meaningful comparison, data from equivalent preclinical and clinical studies for this compound would be required.
The following table showcases the type of data necessary for a comprehensive safety comparison, populated with available information for MPLA.
Table 1: Comparative Preclinical Safety Data of this compound vs. Monophosphoryl Lipid A (MPLA)
| Safety Endpoint | This compound | Monophosphoryl Lipid A (MPLA) |
| Acute Toxicity | Data not available | Data not available in provided search results |
| Repeat-Dose Toxicity | Data not available | Rat: No observed adverse effects at doses up to 2500 µg/kg/day.[1][2] Dog: No observed adverse effects at doses up to 1200 µg/kg/day.[1][2] Rabbit: No effects observed with weekly doses.[1] |
| Cardiovascular/Respiratory Safety | Data not available | No adverse effects observed in dogs at doses up to 100 µg/kg/day. |
| Reproductive Toxicity | Data not available | No adverse effects observed in rats and rabbits at doses up to 100 µg/kg/day. |
| Genotoxicity | Data not available | No genotoxic effects observed. |
| Pyrogenicity (In Vitro) | Data not available | Data not available in provided search results |
Table 2: Comparative Clinical Safety Data of this compound vs. Monophosphoryl Lipid A (MPLA)
| Adverse Event | This compound | Monophosphoryl Lipid A (MPLA) |
| Injection Site Reactions | Data not available | Mild to moderate, transient (e.g., pain, redness, swelling). |
| Systemic Reactions | Data not available | Mild and transient flu-like symptoms (e.g., fever, chills, headache, myalgia). |
| Serious Adverse Events | Data not available | Rare; has been administered to over 300,000 human subjects with a favorable safety profile. |
Experimental Protocols for Safety Assessment
A thorough evaluation of the safety profile of a novel TLR4 agonist like this compound would involve a series of standardized preclinical and in vitro studies.
Preclinical Toxicology Studies
Standard preclinical toxicology studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to assess the safety of a new drug candidate before human trials. These studies include:
-
Acute Toxicity Studies: These studies evaluate the effects of a single high dose of the substance.
-
Repeat-Dose Toxicity Studies (Subchronic and Chronic): These studies assess the effects of repeated exposure to the substance over a longer period, typically in two species (one rodent, one non-rodent). Observations include clinical signs, body weight changes, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
-
Safety Pharmacology Studies: These studies investigate the potential effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
-
Reproductive and Developmental Toxicology Studies: These studies assess the potential effects on fertility, embryonic development, and pre- and postnatal development.
-
Genotoxicity Studies: A battery of tests is performed to determine if the drug candidate can damage genetic material.
In Vitro Pyrogenicity Assessment: The Monocyte Activation Test (MAT)
The Monocyte Activation Test (MAT) is a crucial in vitro assay for detecting pyrogens (fever-inducing substances) and is an alternative to traditional rabbit pyrogen testing. This test is particularly relevant for TLR4 agonists, which are derived from bacterial components and can have inherent pyrogenic activity.
Experimental Workflow:
-
Cell Culture: Cryopreserved human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (like Mono-Mac-6) are thawed and cultured.
-
Incubation: The test substance (e.g., this compound or MPLA) is incubated with the monocytic cells.
-
Cytokine Release: If pyrogens are present, they activate the monocytes through TLRs, leading to the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).
-
Detection: The amount of released IL-6 is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The results are compared to a reference standard endotoxin (B1171834) to determine the pyrogenic activity of the sample.
Signaling Pathways and Visualization
Both this compound and MPLA, as TLR4 agonists, are expected to activate the Toll-like Receptor 4 signaling pathway. This pathway is a critical component of the innate immune system.
TLR4 Signaling Pathway
Upon binding of a ligand like this compound or MPLA, TLR4 dimerizes and recruits adaptor proteins to initiate downstream signaling cascades. There are two major signaling pathways activated by TLR4: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-Dependent Pathway: This pathway leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
-
TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the production of type I interferons.
The balance between these two pathways can influence the overall immune response and the safety profile of the TLR4 agonist. It has been suggested that the reduced toxicity of MPLA is due to its preferential activation of the TRIF-dependent pathway.
Caption: Simplified TLR4 signaling cascade.
Experimental Workflow for Safety Assessment
The logical flow for assessing the safety profile of a new drug candidate like this compound follows a structured progression from in vitro and preclinical studies to clinical trials.
Caption: Drug safety assessment workflow.
References
Independent validation of published KRL74 data
An independent validation and comparison of published data for a compound designated "KRL74" cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases has yielded no specific information, experimental data, or published research associated with a molecule or drug candidate named "this compound".
This absence of information prevents the creation of a comparison guide as requested. The core requirements, including data presentation in tables, detailing of experimental protocols, and the generation of signaling pathway diagrams, are contingent upon the availability of foundational data for this compound.
For researchers, scientists, and drug development professionals seeking to evaluate a particular compound, access to published, peer-reviewed data is essential for independent validation and comparison against alternative therapies.
To proceed with this request, a valid and publicly documented name or identifier for the compound of interest is required. This may include:
-
A different official name or designation: The compound may be known in the literature under a different code name or a formal chemical name.
-
Company or institutional identifier: If this compound is an internal code from a specific company or research institution that has not yet been publicly disclosed, the data would not be available in the public domain.
-
Potential for misspelling: There is a possibility that "this compound" is a misspelling of another compound's designation.
Without a reference point in the scientific literature for "this compound," a comparison with other alternatives and the provision of supporting experimental data is not feasible. Researchers are encouraged to verify the designation of the compound and provide a publicly accessible reference for the requested data compilation and analysis.
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
